Product packaging for Nicanartine(Cat. No.:CAS No. 150443-71-3)

Nicanartine

Cat. No.: B1678735
CAS No.: 150443-71-3
M. Wt: 355.5 g/mol
InChI Key: YNBBIPPQHYZTQF-UHFFFAOYSA-N
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Description

Nicanartine (Molecular Formula: C23H33NO2, CAS Number: 150443-71-3) is a synthetic phenolic antioxidant and cholesterol-lowering agent that was previously under investigation for therapeutic applications . Its core research value lies in its dual mechanism of action: it functions as a potent chain-breaking antioxidant that improves the in vitro resistance of lipoproteins (LDL, HDL, VLDL) to oxidation, a key process in atherogenesis . Studies have demonstrated its efficacy in experimental models of atherosclerosis and in reducing proliferative and inflammatory responses following vascular injury such as balloon angioplasty . Furthermore, research has explored its potential in mitigating oxidative stress in diabetic complications, with in vivo studies showing that oral supplementation of this compound (80 mg/kg) can modulate the pathogenesis of experimental diabetic retinopathy in animal models . The compound acts by concentration-dependently reducing lipid peroxidation (LPO) and hydrogen peroxide (H2O2) production . While clinical development for atherosclerosis and reperfusion injury was discontinued after Phase I trials, this compound remains a compound of significant interest for in vitro and in vivo research focused on oxidative stress, lipid metabolism, and related metabolic disorders . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33NO2 B1678735 Nicanartine CAS No. 150443-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-ditert-butyl-4-[3-(pyridin-3-ylmethoxy)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-22(2,3)19-13-17(14-20(21(19)25)23(4,5)6)10-8-12-26-16-18-9-7-11-24-15-18/h7,9,11,13-15,25H,8,10,12,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBBIPPQHYZTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164552
Record name Nicanartine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150443-71-3
Record name Nicanartine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150443713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicanartine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICANARTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85DV2PAF78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacological Properties of Nicanartine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Nicanartine" did not yield any specific pharmacological data. It is possible that this is a novel compound with limited public information or a misspelling of a different agent. Given the similarity in name, this guide will proceed by detailing the pharmacological properties of Nicotine to demonstrate the requested format and content structure. All subsequent information pertains to Nicotine.

Introduction

Nicotine is a tertiary amine composed of a pyridine and a pyrrolidine ring and is the primary psychoactive component of tobacco.[1] It is a potent and addictive substance that exerts its effects through the stimulation of nicotinic acetylcholine receptors (nAChRs).[1] This document provides a comprehensive overview of the pharmacological properties of nicotine, including its mechanism of action, pharmacokinetics, and clinical effects, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Nicotine's primary mechanism of action is its stereoselective binding to nAChRs, which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[1][2]

2.1. Neuropharmacology

(S)-nicotine, the form found in tobacco, acts as an agonist at these receptors.[1] The binding of nicotine to nAChRs leads to the opening of the ion channel, allowing the influx of cations, which in turn results in the depolarization of the neuron and the release of various neurotransmitters.[2]

The release of dopamine in the mesolimbic pathway, particularly in the ventral tegmental area (VTA) and the nucleus accumbens, is crucial for the reinforcing and rewarding effects of nicotine, contributing to its addictive potential.[1][2] Nicotine also modulates the release of other neurotransmitters, including acetylcholine, norepinephrine, serotonin, glutamate, and GABA, which contribute to its complex pharmacological profile, including effects on arousal, mood, and cognitive function.[3]

Signaling Pathway of Nicotine's Rewarding Effects

Nicotine Nicotine nAChRs Nicotinic Acetylcholine Receptors (nAChRs) in VTA Nicotine->nAChRs Binds to VTA Ventral Tegmental Area (VTA) Neuron nAChRs->VTA Activates Dopamine_Release Dopamine Release VTA->Dopamine_Release Stimulates NAcc Nucleus Accumbens Dopamine_Release->NAcc Acts on Reward Reward & Reinforcement NAcc->Reward Mediates

Caption: Nicotine stimulates dopamine release in the brain's reward pathway.

Pharmacokinetics

3.1. Absorption

Nicotine is readily absorbed through various routes, including the lungs, buccal mucosa, and skin.[2] When tobacco smoke is inhaled, nicotine is rapidly absorbed into the pulmonary venous circulation, reaching the brain within seconds.[1] The pH of the delivery vehicle influences absorption; for instance, the acidic pH of cigarette smoke ionizes nicotine, reducing buccal absorption, whereas the alkaline pH of pipe and cigar smoke allows for significant absorption through the mouth.[2]

3.2. Distribution

Following absorption, nicotine is widely distributed throughout the body, with high concentrations found in the brain, adrenal medulla, and autonomic ganglia.[2] It readily crosses the blood-brain barrier.

3.3. Metabolism

The liver is the primary site of nicotine metabolism, with approximately 80% being converted to cotinine.[2][4] This process is primarily mediated by the cytochrome P450 enzyme CYP2A6.[4][5] Other enzymes involved include UDP-glucuronosyltransferase (UGT) and flavin-containing monooxygenase (FMO).[4] Genetic polymorphisms in CYP2A6 can lead to significant individual variability in nicotine metabolism.[5][6]

Nicotine Metabolism Pathway

Nicotine Nicotine Nicotine_Imine Nicotine-Δ1'(5')-iminium ion Nicotine->Nicotine_Imine Metabolized by CYP2A6 CYP2A6 Cotinine Cotinine Nicotine_Imine->Cotinine Converted by AOX1 Aldehyde Oxidase

Caption: The primary metabolic pathway of nicotine to cotinine.

3.4. Excretion

Nicotine and its metabolites are primarily excreted by the kidneys. The rate of renal excretion is pH-dependent; acidic urine increases the ionization of nicotine, which in turn enhances its excretion.

Pharmacological Data

ParameterValueReference
Molecular Weight 162.23 g/mol [2]
pKa 8.5[2]
Primary Metabolite Cotinine[2]
Primary Metabolizing Enzyme CYP2A6[4][5]

Experimental Protocols

5.1. Determination of Nicotine and Cotinine Levels

A common method for quantifying nicotine and its metabolites is through gas chromatography/mass spectrometry (GC/MS).

  • Sample Collection: Blood, urine, or saliva samples are collected from subjects.

  • Sample Preparation: Samples are subjected to liquid-liquid or solid-phase extraction to isolate nicotine and cotinine.

  • Analysis: The extracted samples are analyzed using a GC/MS system. The gas chromatograph separates the compounds based on their volatility and interaction with the stationary phase, and the mass spectrometer identifies and quantifies the compounds based on their mass-to-charge ratio.

Experimental Workflow for Nicotine Quantification

cluster_0 Sample Preparation cluster_1 Analysis Sample Collection Collect Blood/Urine/Saliva Extraction Liquid-Liquid or Solid-Phase Extraction Sample Collection->Extraction GC_MS Gas Chromatography/ Mass Spectrometry (GC/MS) Extraction->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Caption: A typical workflow for the quantification of nicotine and its metabolites.

Clinical Efficacy and Safety

While nicotine itself is the primary addictive component in tobacco, nicotine replacement therapies (NRTs) are used to aid in smoking cessation. These therapies deliver nicotine in a controlled manner to alleviate withdrawal symptoms.

6.1. Drug Interactions

Nicotine can have various drug interactions. For example, it can increase the metabolism of certain drugs and increase the risk of tachycardia when combined with other substances.[7]

Conclusion

Nicotine exhibits a complex pharmacological profile, primarily acting as an agonist at nicotinic acetylcholine receptors. Its rapid absorption, distribution to the brain, and effects on neurotransmitter release contribute to its highly addictive nature. Understanding the intricate details of its mechanism of action and pharmacokinetics is crucial for the development of more effective smoking cessation therapies and for assessing the risks associated with its consumption.

References

Early Studies on the Biological Activity of Nicotine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for "Nicanartine" did not yield any specific results in the scientific literature. It is possible that this is a novel compound with no publicly available data or a typographical error. This document provides a comprehensive overview of the early biological activity of Nicotine , a well-studied compound with a similar-sounding name and a primary psychoactive component of tobacco. The data and methodologies presented here are based on foundational preclinical and pharmacological studies of Nicotine and its metabolites.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the core biological activities of Nicotine, with a focus on its mechanism of action, pharmacokinetics, and effects on neurotransmitter systems.

Quantitative Data Summary

The following tables summarize key quantitative data from early preclinical studies on Nicotine and related compounds.

Table 1: Pharmacokinetic Parameters of Nicotine and its Metabolites in Rats

CompoundAdministrationDose (mg/kg)Tmax (h)Cmax (ng/mL or ng/g)AUC (h*ng/mL)Half-life (h)Reference
Nicotines.c.10.25~900 (unbound plasma)512 (0-6h, unbound plasma)2-3 (plasma)[1][2]
Cotinine(from Nicotine)1 (s.c. Nicotine)~4~250 (brain)-~11 (urinary)[2][3]
Cytisinep.o.10.63-702 (0-6h, unbound plasma)1.5[1]
Dianiclinep.o.10.5-448 (0-6h, unbound plasma)0.95[1]

Table 2: In Vitro Receptor Binding and Functional Activity

CompoundReceptor SubtypeAssay TypeEC50 (µM)IC50 (nM)Ki (µM)Reference
Nicotineα4β2 nAChRHigh-affinity activation0.06 - 18--[1]
NicotinenAChRs[3H]nicotine displacement--0.0006 - 0.2[3]
CotininenAChRs[3H]nicotine displacement--1000 - 3000[3]
Vareniclineα4β2 nAChRHigh-affinity desensitization-0.05 - 2.8-[1]

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the in vivo release of neurotransmitters such as dopamine in specific brain regions following Nicotine administration.

Methodology:

  • Animal Model: Male Wistar rats are typically used.

  • Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted, targeting a brain region of interest, such as the nucleus accumbens or ventral tegmental area (VTA).[2]

  • Recovery: Animals are allowed to recover from surgery for a defined period.

  • Microdialysis: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Nicotine is administered (e.g., via subcutaneous injection).

  • Post-Administration Collection: Dialysate collection continues for several hours after drug administration.

  • Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[4]

Conditioned Place Preference (CPP)

Objective: To assess the rewarding effects of Nicotine.

Methodology:

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Pre-Conditioning (Habituation): On the first day, animals are allowed to freely explore both chambers to determine any initial preference.

  • Conditioning: Over several days, animals receive alternating injections of Nicotine and a vehicle (e.g., saline). Following Nicotine injection, they are confined to one chamber, and after vehicle injection, they are confined to the other.

  • Test Day: On the final day, animals are drug-free and allowed to freely explore both chambers. The time spent in the drug-paired chamber versus the vehicle-paired chamber is recorded.

  • Analysis: A significant increase in time spent in the drug-paired chamber is interpreted as a rewarding effect. Studies have shown that mice with decreased Nicotine metabolism develop a conditioned place preference at a much lower dose of Nicotine.[5]

Signaling Pathways and Experimental Workflows

Nicotine-Mediated Dopamine Release in the Mesolimbic Pathway

G cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) Nicotine Nicotine nAChR_VTA α4β2 nAChR on Dopaminergic Neuron Nicotine->nAChR_VTA Binds to Depolarization Depolarization & Ca2+ Influx nAChR_VTA->Depolarization Activates DA_Release Dopamine (DA) Release Depolarization->DA_Release Triggers Reward Reward & Reinforcement DA_Release->Reward Leads to

Caption: Nicotine's action on nAChRs in the VTA leading to dopamine release in the Nucleus Accumbens.

Nicotine Metabolism Pathway

G Nicotine Nicotine CYP2A6 CYP2A6 (Liver) CYP2A5 (Mouse) Nicotine->CYP2A6 Cotinine Cotinine Other_Metabolites Other Metabolites (e.g., Nornicotine) CYP2A6->Cotinine ~80% CYP2A6->Other_Metabolites ~20%

Caption: The primary metabolic pathway of Nicotine, predominantly mediated by the CYP2A6 enzyme.[5]

General Workflow for Preclinical Nicotine Study

G A Animal Model Selection (e.g., Rat, Mouse) B Drug Administration (Route, Dose, Duration) A->B C Behavioral Assays (e.g., CPP, Self-Administration) B->C D Neurochemical Analysis (e.g., Microdialysis) B->D E Pharmacokinetic Analysis (Blood/Brain Samples) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: A generalized workflow for conducting preclinical studies on the biological activity of Nicotine.

References

Nicanartine and its Potential Therapeutic Targets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "Nicanartine" did not yield any results, suggesting that it may be a fictional or erroneous name. However, the context of the query strongly points towards an interest in compounds targeting nicotinic acetylcholine receptors (nAChRs). Therefore, this guide will focus on the well-established pharmacology of nicotinic agonists, using nicotine and the smoking cessation aid cytisinicline as primary examples, to explore potential therapeutic targets and mechanisms of action relevant to this class of compounds.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs) as Therapeutic Targets

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and the exogenous agonist nicotine.[1][2] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including cognitive function, reward, and inflammation.[1][3] Their involvement in numerous pathologies has made them a significant target for drug development.[1]

Dysfunction of nAChRs is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][4][5] Consequently, the development of selective nAChR agonists and antagonists holds therapeutic promise for these conditions.[4][6]

Mechanism of Action of Nicotinic Agonists

Nicotinic agonists like nicotine exert their effects by binding to and activating nAChRs.[2] These receptors are pentameric structures composed of various subunits (e.g., α4β2, α7).[1] Upon agonist binding, the receptor's ion channel opens, allowing the influx of cations such as sodium and calcium.[2] This influx leads to depolarization of the neuronal membrane and the subsequent release of various neurotransmitters, including dopamine, acetylcholine, norepinephrine, serotonin, and glutamate.[2][7]

The release of dopamine in the brain's reward pathways, particularly the mesolimbic system, is a key mechanism underlying the reinforcing and addictive properties of nicotine.[3][7] The diverse subtypes of nAChRs and their differential distribution in the brain contribute to the complex pharmacological effects of nicotinic agonists.[1] For instance, the α7 subtype is a focus for cognitive enhancement in schizophrenia, while the α4β2 subtype is central to nicotine dependence.[4][8]

Signaling Pathway of Nicotinic Acetylcholine Receptor Activation

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nicotine Nicotinic Agonist (e.g., Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binds to Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates Ca_Influx Further Ca2+ Influx VGCC->Ca_Influx NT_Release Neurotransmitter Release (Dopamine, etc.) Ca_Influx->NT_Release Triggers Cellular_Response Cellular Response NT_Release->Cellular_Response

Caption: Agonist binding to nAChRs triggers ion influx and neurotransmitter release.

Potential Therapeutic Targets

The diverse functions of nAChRs open up several avenues for therapeutic intervention.

Neurodegenerative Diseases
  • Alzheimer's Disease: A reduction in nAChRs is observed in the brains of Alzheimer's patients.[4] Short-term nicotine administration has shown potential in improving memory in patients with mild cognitive impairment.[9]

  • Parkinson's Disease: Epidemiological studies suggest a protective effect of smoking against Parkinson's disease, an effect attributed to nicotine.[10] Nicotine has been shown to protect against nigrostriatal damage in animal models and improve motor deficits.[5] The α6β2-containing nAChRs are particularly implicated in this disease.[5]

Neuropsychiatric Disorders
  • Schizophrenia: Patients with schizophrenia have a high rate of smoking, which may be a form of self-medication.[11] Nicotine can ameliorate certain sensorimotor gating deficits seen in animal models of schizophrenia.[11] The α7 nAChR subtype is a key therapeutic target in this context.[4][11]

  • Nicotine Addiction: This is the most direct therapeutic area for nAChR modulators. Nicotine replacement therapies (NRTs) are a cornerstone of smoking cessation.[7] Partial agonists like varenicline and cytisinicline act by both partially stimulating the receptor to reduce withdrawal symptoms and by blocking nicotine from binding, thereby reducing the rewarding effects of smoking.[8][12]

Cancer

While nicotine itself is not considered a direct carcinogen, nAChRs have been shown to be involved in smoking-induced cancer formation.[6] Therefore, nAChR antagonists are being investigated as potential cancer therapies. For example, inhibitors of the α9-nAChR have been shown to block nicotine- and estrogen-induced breast cancer cell proliferation.[6]

Quantitative Data from Clinical Trials

The following tables summarize efficacy data for cytisinicline, a partial nAChR agonist, in smoking cessation.

Table 1: Efficacy of Cytisinicline for Smoking Cessation (ORCA-2 Trial) [8][13]

Treatment GroupDurationAbstinence Rate (End of Treatment)Placebo Abstinence RateOdds Ratio (95% CI)
Cytisinicline6 weeks25.3% (weeks 3-6)4.4%8.0 (3.9-16.3)
Cytisinicline12 weeks32.6% (weeks 9-12)7.0%6.3 (3.7-11.6)

Table 2: Long-Term Efficacy of Cytisinicline (ORCA-2 Trial) [8]

Treatment GroupDurationAbstinence Rate (to 24 weeks)Placebo Abstinence RateOdds Ratio (95% CI)
Cytisinicline6 weeks8.9% (weeks 3-24)2.6%3.7 (1.5-10.2)
Cytisinicline12 weeks21.1% (weeks 9-24)4.8%5.3 (2.8-11.1)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols commonly used in the study of nicotinic agonists.

Animal Models of Parkinson's Disease

A common experimental protocol to assess the neuroprotective effects of nicotinic agonists involves inducing parkinsonism in rodents.[10]

  • Model Induction: Parkinsonism can be induced by administering neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice or 6-hydroxydopamine (6-OHDA) in rats.[10]

  • Treatment: Animals are treated with the nicotinic agonist (e.g., nicotine) or a placebo before, during, or after the administration of the neurotoxin.

  • Assessment: The neuroprotective effects are evaluated by:

    • Behavioral tests: Assessing motor function through tests like the rotarod or cylinder test.

    • Neurochemical analysis: Measuring dopamine levels and its metabolites in the striatum using techniques like high-performance liquid chromatography (HPLC).

    • Immunohistochemistry: Staining for tyrosine hydroxylase (a marker for dopaminergic neurons) to quantify neuronal loss in the substantia nigra and striatum.

Smoking Cessation Clinical Trials

The efficacy of smoking cessation aids like cytisinicline is evaluated in randomized, double-blind, placebo-controlled clinical trials.[8][13]

  • Participants: Adult daily smokers who are motivated to quit are recruited.

  • Randomization: Participants are randomly assigned to receive the active drug (e.g., cytisinicline) for a specified duration (e.g., 6 or 12 weeks) or a placebo.[8]

  • Intervention: In addition to the study drug, participants typically receive behavioral support.[8]

  • Outcome Measures:

    • Primary Endpoint: Biochemically verified continuous abstinence from smoking during the last weeks of treatment.[8] Biochemical verification is often done by measuring expired carbon monoxide or cotinine levels in saliva or urine.

    • Secondary Endpoints: Continuous abstinence for a longer follow-up period (e.g., up to 24 or 52 weeks).[8]

  • Data Analysis: Abstinence rates between the active and placebo groups are compared using statistical methods like odds ratios.

Experimental Workflow for a Smoking Cessation Clinical Trial

clinical_trial_workflow Recruitment Recruit Adult Smokers Screening Screening & Consent Recruitment->Screening Randomization Randomization Screening->Randomization Group_A Group A: Cytisinicline (e.g., 12 weeks) Randomization->Group_A Group_B Group B: Placebo (12 weeks) Randomization->Group_B Treatment Treatment Period + Behavioral Support Group_A->Treatment Group_B->Treatment Follow_Up Follow-Up Period (e.g., up to 24 weeks) Treatment->Follow_Up Primary_Endpoint Primary Endpoint: Biochemically Verified Continuous Abstinence Follow_Up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint: Long-term Abstinence Follow_Up->Secondary_Endpoint Analysis Data Analysis Primary_Endpoint->Analysis Secondary_Endpoint->Analysis

Caption: A typical workflow for a randomized controlled clinical trial.

Conclusion

While "this compound" appears to be an unidentifiable compound, the therapeutic landscape of nicotinic acetylcholine receptor agonists is rich and continues to evolve. These compounds, exemplified by nicotine and cytisinicline, have established roles in smoking cessation and show significant promise in the treatment of various neurodegenerative and neuropsychiatric disorders. Future research focused on developing subtype-selective nAChR modulators will be critical in harnessing their full therapeutic potential while minimizing adverse effects. The experimental and clinical trial methodologies outlined here provide a framework for the continued investigation and development of this important class of drugs.

References

Investigating the Antiproliferative Effects of Nicanartine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research on the specific antiproliferative effects of Nicanartine, particularly in the context of oncology, is extremely limited. This document summarizes the findings from a singular study investigating its impact on cellular proliferation in a non-cancer model and provides the available experimental details. The structural details of this compound (also known as MRZ-3/124) identify it as an antioxidant compound. Given the limited data, this guide also briefly discusses related compounds with more extensive research on their effects on cell proliferation.

Antiproliferative and Anti-inflammatory Effects of this compound in a Rabbit Model of Restenosis

A key study investigated the effects of this compound, an antioxidant with lipid-lowering properties, on the proliferative and inflammatory response following balloon angioplasty in a rabbit model of restenosis. The findings suggest that this compound can reduce key cellular processes involved in the development of restenosis.[1]

Quantitative Data Summary

The following table summarizes the quantitative results from the aforementioned study, comparing the this compound-treated group to the control group at 7 days post-intervention.[1]

ParameterThis compound-Treated GroupControl GroupP-value
Cells Undergoing DNA Synthesis (%)1.6 ± 1.43.7 ± 2.2< 0.05
Intimal Macrophages (%)0.7 ± 1.21.3 ± 0.6< 0.05
Intimal Plaque Size (mm²) at 28 days0.146 ± 0.0770.255 ± 0.174Not statistically significant
Experimental Protocol

1.2.1. Animal Model and Induction of Atherosclerosis

  • Animal Model: 48 New Zealand White rabbits were used in the study.[1]

  • Induction of Pre-interventional Plaques: To induce atherosclerotic plaques in the common carotid artery, electrostimulation was performed for 28 days.[1]

1.2.2. Intervention and Treatment

  • Balloon Angioplasty: Following a 7-day break after plaque induction, balloon angioplasty was performed on 36 of the animals.[1]

  • Treatment Groups:

    • This compound Group (n=18): Received this compound at a dose of 120 mg/kg of body weight.[1]

    • Control Group (n=18): Served as the control.[1]

1.2.3. Sample Collection and Analysis

  • Vessel Excision: The carotid arteries were excised at 7 and 28 days after the balloon angioplasty.[1]

  • Immunohistological Analysis: The excised vessels were examined for:

    • Intimal plaque size.[1]

    • Macrophage content, detected using the RAM-11 antibody.[1]

    • Proliferative activity, determined by Bromodeoxyuridine (BrdU) labeling to identify cells undergoing DNA synthesis.[1]

Experimental Workflow

experimental_workflow cluster_animal_model Animal Model Preparation cluster_intervention Intervention cluster_analysis Analysis animal_model 48 New Zealand White Rabbits plaque_induction Electrostimulation of Common Carotid Artery (28 days) animal_model->plaque_induction angioplasty Balloon Angioplasty (36 animals) treatment_groups Randomization into Two Groups (n=18 each) angioplasty->treatment_groups nicanartine_group This compound Administration (120 mg/kg) treatment_groups->nicanartine_group control_group Control treatment_groups->control_group excision_7 Vessel Excision (Day 7) nicanartine_group->excision_7 excision_28 Vessel Excision (Day 28) nicanartine_group->excision_28 control_group->excision_7 control_group->excision_28 immunohistology Immunohistological Quantification excision_7->immunohistology plaque_size Intimal Plaque Size excision_28->plaque_size dna_synthesis DNA Synthesis (BrdU Labeling) immunohistology->dna_synthesis macrophage_content Macrophage Content (RAM-11) immunohistology->macrophage_content

Experimental workflow for investigating this compound's effects.

Potential for Confusion with Related Compounds

The limited research on this compound's antiproliferative effects, especially in cancer, suggests a potential for confusion with similarly named compounds that are extensively studied in this area. Researchers interested in the antiproliferative effects of compounds with related structures or names may find the literature on Nicotinamide and Nicotine more extensive.

  • Nicotinamide: A form of vitamin B3, which has been shown to inhibit the progression of early-stage hepatocellular carcinoma (HCC) and induce apoptosis in HCC cell lines.[2] It has also been found to have cytotoxic effects against HCC in both in vivo and in vitro models.[3]

  • Nicotine: While primarily known as the addictive component in tobacco, its effects on cell proliferation are complex and context-dependent. Some studies indicate that nicotine can promote the proliferation of non-small cell lung cancer cells.[4][5] It can also inhibit apoptosis induced by chemotherapeutic drugs.[6][7]

Conclusion

The available evidence on the antiproliferative effects of this compound is currently confined to a single study in a cardiovascular context, where it demonstrated a reduction in smooth muscle cell proliferation and inflammation. There is a notable absence of research on its effects in cancer models. Professionals in drug development and research should be aware of this data limitation. For broader research into antiproliferative mechanisms involving related chemical moieties, the extensive literature on compounds such as Nicotinamide and the complex signaling pathways affected by Nicotine may provide more substantial grounds for investigation. Further research is required to determine if this compound has any potential as an antiproliferative agent in oncology.

References

An In-depth Technical Guide to the Lipid-Lowering Properties of Nicotinic Acid (Niacin)

Author: BenchChem Technical Support Team. Date: November 2025

Note: The term "Nicanartine" did not yield specific results in scientific literature. Based on the context of lipid-lowering properties, this guide focuses on Nicotinic Acid , commonly known as Niacin (Vitamin B3), a well-established therapeutic agent for dyslipidemia.

This technical guide provides a comprehensive overview of the mechanisms, efficacy, and experimental evaluation of nicotinic acid's effects on lipid profiles for researchers, scientists, and drug development professionals.

Introduction

Nicotinic acid, when used at pharmacological doses (typically 500-2000 mg/day), is a potent agent for managing dyslipidemia.[1] It favorably modulates a broad spectrum of lipoproteins, effectively lowering low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol.[2][3] These comprehensive effects make it a valuable therapeutic option for reducing the risk of atherosclerotic cardiovascular disease.[4][5]

Core Mechanisms of Action

Nicotinic acid exerts its lipid-modifying effects through multiple pathways, primarily targeting adipose tissue and the liver.

2.1. Inhibition of Lipolysis in Adipose Tissue The primary mechanism involves the inhibition of hormone-sensitive lipase in adipose tissue.[6][7] This action is mediated by its binding to the G protein-coupled receptor 109A (GPR109A).[2][6] The downstream signaling cascade leads to a reduction in the mobilization of free fatty acids (FFAs) from triglyceride stores in adipocytes.[4] This decrease in circulating FFAs reduces their availability to the liver, which is a key substrate for hepatic triglyceride synthesis.[6]

2.2. Hepatic Effects In the liver, nicotinic acid directly impacts lipoprotein synthesis and secretion:

  • Decreased Triglyceride Synthesis: It inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2), which is crucial for the final step in triglyceride synthesis.[6]

  • Reduced VLDL and LDL Production: The reduction in hepatic triglyceride synthesis leads to decreased assembly and secretion of VLDL particles.[4][6] Since LDL is a metabolic byproduct of VLDL, the reduction in VLDL subsequently lowers plasma LDL levels.[6] Nicotinic acid also promotes the intracellular degradation of apolipoprotein B (ApoB), the primary protein component of VLDL and LDL.[4][6]

2.3. Effects on HDL Cholesterol Nicotinic acid is one of the most effective agents for raising HDL levels.[3] Its mechanism for increasing HDL involves:

  • Reduced HDL-ApoA-I Catabolism: It decreases the fractional catabolic rate of HDL's main apolipoprotein, ApoA-I.[4]

  • Inhibition of Hepatic Uptake: In-vitro studies using human hepatocytes (HepG2 cells) show that nicotinic acid selectively inhibits the hepatic uptake of HDL-ApoA-I, but not HDL-cholesteryl esters.[4] This allows HDL particles to remain in circulation longer, enhancing their capacity for reverse cholesterol transport.[4]

cluster_adipocyte Adipose Tissue NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds to HSL Hormone-Sensitive Lipase (HSL) NA->HSL Overall Inhibition of Lipolysis AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->HSL Activates TG Triglycerides HSL->TG Hydrolyzes FFA Free Fatty Acids (to Liver) TG->FFA

Caption: Nicotinic acid inhibits lipolysis in adipocytes via the GPR109A receptor.

cluster_liver Hepatocyte cluster_plasma Plasma NA Nicotinic Acid DGAT2 DGAT2 Enzyme NA->DGAT2 Inhibits ApoB ApoB Degradation NA->ApoB Increases HDL_Cat HDL-ApoA-I Catabolism NA->HDL_Cat Decreases FFA_input Free Fatty Acids (from Adipose) TG_Synth Triglyceride Synthesis FFA_input->TG_Synth DGAT2->TG_Synth VLDL VLDL Secretion TG_Synth->VLDL ApoB->VLDL Inhibits VLDL_p VLDL VLDL->VLDL_p HDL_p HDL HDL_Cat->HDL_p Increases Level LDL_p LDL VLDL_p->LDL_p Converts to cluster_protocol Protocol Flow cluster_measurements Key Measurements start Patient Recruitment (Hyperlipidemia) control Month 1: Control Period (Baseline Data) start->control treatment Month 2: Nicotinic Acid Treatment control->treatment lipid Plasma Lipids (TC, TG, LDL, HDL) control->lipid analysis Data Analysis & Kinetic Modeling treatment->analysis treatment->lipid transport VLDL-TG Transport ([3H]glycerol injection) treatment->transport sterol Fecal Sterol & Bile Acid Balance treatment->sterol end Conclusion analysis->end

References

The Pro-Restenotic Role of Nicotine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Restenosis, the re-narrowing of a blood vessel following procedures like angioplasty and stenting, remains a significant challenge in interventional cardiology. The underlying pathophysiology is complex, involving vascular smooth muscle cell (VSMC) proliferation and migration, inflammation, and extracellular matrix remodeling, leading to neointimal hyperplasia. Nicotine, the primary psychoactive component of tobacco, has been extensively studied for its cardiovascular effects. Contrary to a preventative role, research demonstrates that nicotine exacerbates neointimal formation and accelerates restenosis. This technical guide synthesizes the current understanding of nicotine's pro-restenotic effects, detailing the molecular mechanisms, experimental evidence, and protocols from key studies.

Quantitative Data on Nicotine-Induced Restenosis

The following tables summarize quantitative data from pivotal in vivo studies, demonstrating the impact of nicotine on various markers of restenosis.

Table 1: Effect of Nicotine on Neointimal Formation in a Rat Model
ParameterControl GroupNicotine-Treated GroupP-valueSource
Intima-to-Media Ratio0.14 ± 0.070.42 ± 0.23P = 0.02[1]
Ki67+ Cells (Proliferation Index)Not specified1.8 times more than controlP = 0.043
Table 2: Effect of Nicotine on Restenosis in a Porcine Model Following Stenting
Parameter (OCT Analysis)No-Nicotine GroupNicotine GroupP-valueSource
Mean Neointimal Area (mm²)1.63 ± 0.942.49 ± 1.19<0.001[2]
Percent Area Stenosis (%)21.78 ± 11.9335.07 ± 15.98<0.001[2]
Mean Lumen Area (mm²)5.92 ± 1.744.74 ± 1.72<0.001[2]
Parameter (Histopathology)No-Nicotine GroupNicotine GroupP-valueSource
Neointima Area (mm²)1.291.850.004[2]
Percent Stenosis (%)22.3333.330.001[2]
Inflammation Score0.40 ± 0.190.60 ± 0.28<0.001[2]
Table 3: Dose-Dependent Effect of Nicotine on Intimal Hyperplasia in a Porcine Model
Nicotine DosePercentage Intimal Area (%)P-value (vs 0.05 mg/kg)Source
0.05 mg/kg with balloon overdilation50.6 ± 5.52-[3]
0.25 mg/kg with balloon overdilation60.86 ± 7.2<0.05[3]
0.5 mg/kg with balloon overdilation65.36 ± 3.40<0.05[3]

Molecular Mechanisms of Nicotine-Induced Restenosis

Nicotine promotes restenosis primarily by inducing the proliferation and migration of vascular smooth muscle cells (VSMCs). This process is mediated by the activation of specific signaling cascades.

The ERK-Egr-1 Signaling Pathway

A central mechanism in nicotine-induced VSMC proliferation is the activation of the Extracellular signal-regulated kinase (ERK) and Early Growth Response-1 (Egr-1) signaling pathway.[1]

Nicotine_ERK_Egr1_Pathway Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptors (nAChR) on VSMC Nicotine->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx ERK_Activation ERK1/2 Activation Ca_Influx->ERK_Activation Elk1_Phos Elk-1 Phosphorylation ERK_Activation->Elk1_Phos Egr1_Upregulation Egr-1 Upregulation Elk1_Phos->Egr1_Upregulation VSMC_Proliferation VSMC Proliferation & Neointimal Formation Egr1_Upregulation->VSMC_Proliferation

Caption: Nicotine binds to nAChRs on VSMCs, leading to ERK1/2 activation and subsequent Egr-1 upregulation, which drives cell proliferation.

VSMC Phenotypic Switching

Nicotine also induces a phenotypic switch in VSMCs from a quiescent, contractile state to a proliferative, synthetic state. This is characterized by changes in the expression of specific protein markers.[4][5]

VSMC_Phenotype_Switch cluster_contractile Contractile Markers (Decreased) cluster_synthetic Synthetic Markers (Increased) Nicotine Nicotine Exposure Contractile_VSMC Contractile VSMC (Quiescent) Synthetic_VSMC Synthetic VSMC (Proliferative) Contractile_VSMC->Synthetic_VSMC Phenotypic Switch SM22 SM22 Contractile_VSMC->SM22 Myosin_II_11 Myosin II 11 Contractile_VSMC->Myosin_II_11 Caldesmon High-MW Caldesmon Contractile_VSMC->Caldesmon Myosin_II_10 Myosin II 10 Synthetic_VSMC->Myosin_II_10 b_Actin β-Actin Synthetic_VSMC->b_Actin

Caption: Nicotine induces a shift from a contractile to a synthetic VSMC phenotype, promoting proliferation and migration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used in key in vivo and in vitro studies on nicotine and restenosis.

In Vivo Model: Rat Iliac Artery Balloon Injury

This model is used to study neointimal formation following vascular injury.

  • Animal Model: Male Sprague-Dawley rats.

  • Nicotine Administration: Chronic exposure to nicotine in drinking water for 3 months to achieve blood cotinine levels comparable to heavy smokers.

  • Vascular Injury Procedure:

    • Anesthetize the rat.

    • Expose the right iliac artery.

    • Introduce a balloon catheter and inflate to induce endothelial denudation and vessel wall injury.

    • Remove the catheter and restore blood flow.

  • Post-Procedure: Animals are maintained for a period (e.g., 3 weeks) to allow for neointimal development.

  • Analysis:

    • Euthanize the animals and perfuse-fix the iliac arteries.

    • Embed arteries in paraffin and section for histological staining (e.g., Elastic Van Gieson) to measure intima and media areas.

    • Perform immunohistochemistry for proliferation markers like Ki67.[1]

Rat_Model_Workflow Start Sprague-Dawley Rats Nicotine_Admin Chronic Nicotine Administration (3 months in drinking water) Start->Nicotine_Admin Balloon_Injury Balloon Injury of Right Iliac Artery Nicotine_Admin->Balloon_Injury Follow_Up Post-Injury Follow-up (3 weeks) Balloon_Injury->Follow_Up Analysis Histological & Immunohistochemical Analysis of Arteries Follow_Up->Analysis

Caption: Experimental workflow for the rat iliac artery balloon injury model to study nicotine's effect on restenosis.

In Vivo Model: Porcine Coronary Artery Stenting

This large animal model more closely mimics human coronary intervention.

  • Animal Model: Domestic pigs.

  • Nicotine Administration: An osmotic minipump is implanted to deliver a continuous, low dose of nicotine, mimicking habitual smoking.

  • Stenting Procedure:

    • Under general anesthesia and with angiographic guidance, a drug-eluting stent (DES) is implanted in a coronary artery.

  • Follow-up: Animals are monitored for a set period (e.g., 2 months).

  • Analysis:

    • Quantitative Coronary Angiography (QCA): To measure vessel lumen diameter.

    • Optical Coherence Tomography (OCT): For detailed in-stent imaging of neointimal hyperplasia, stent strut coverage, and lumen area.

    • Histopathology: Post-mortem analysis of the stented segment to assess neointimal area, percent stenosis, and inflammation.[2]

In Vitro Model: Vascular Smooth Muscle Cell Culture

This model allows for the direct investigation of nicotine's effects on VSMC biology.

  • Cell Line: Human aortic smooth muscle cells (HuAoSMCs).

  • Experimental Protocol:

    • Culture HuAoSMCs in appropriate media.

    • Induce differentiation using transforming growth factor-β (TGF-β).

    • Expose differentiated cells to a specific concentration of nicotine (e.g., 0.1 µM) for a defined period (e.g., 48 hours).

  • Analysis:

    • Western Blot: To quantify the protein levels of contractile markers (e.g., SM22, high-molecular-weight caldesmon) and synthetic markers (e.g., myosin II 10, β-actin).

    • Kinase Assays: To measure the activity of signaling proteins like p38 MAPK and ERK.[4]

Conclusion

The available scientific evidence consistently demonstrates that nicotine is a significant contributor to the process of restenosis. It acts through multiple mechanisms, including the promotion of vascular smooth muscle cell proliferation via the ERK-Egr-1 signaling pathway and the induction of a pro-proliferative synthetic VSMC phenotype. In vivo studies in both small and large animal models have quantitatively confirmed that nicotine exposure leads to increased neointimal hyperplasia and in-stent restenosis. For researchers and drug development professionals, understanding these pro-restenotic pathways is critical for developing therapeutic strategies to mitigate the adverse vascular effects associated with tobacco and nicotine product use. Future research may focus on targeting the specific molecular pathways, such as the Egr-1 transcription factor, to counteract the deleterious effects of nicotine on vascular healing.

References

Methodological & Application

Synthesis and Optimization of (S)-Nicotine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical synthesis of (S)-Nicotine, including detailed experimental protocols and optimization strategies. Furthermore, it elucidates the key signaling pathways modulated by nicotine, offering valuable insights for further research and development.

Chemical Synthesis of (S)-Nicotine

The efficient synthesis of (S)-nicotine can be achieved through a multi-step process commencing with the synthesis of myosmine, followed by its reduction to racemic nornicotine, enantiomeric separation, and subsequent methylation to yield the desired (S)-enantiomer. A notable optimization in this pathway involves the recovery and oxidation of the undesired (R)-nornicotine back to the prochiral myosmine, thereby increasing the overall yield of the target compound.

Experimental Protocols

1. Synthesis of Myosmine (3):

To a solution of ethyl nicotinate (50 g, 0.331 mol) and sodium methoxide (26.8 g, 0.4965 mol) in toluene (100 mL), N-vinyl-2-pyrrolidone (40.5 g, 0.364 mol) is added. The mixture is heated under reflux for 4 hours. After cooling to ambient temperature, concentrated hydrochloric acid (102 mL) and water (102 mL) are added, and the mixture is heated at reflux for an additional 6 hours. Upon cooling, a 50% solution of NaOH is added to adjust the pH to 10. The mixture is then extracted with toluene (3 x 100 mL). The combined organic extracts are dried over MgSO₄, and the solvent is evaporated under reduced pressure to yield myosmine.[1]

2. Synthesis of racemic-Nornicotine (rac-4):

Myosmine (20 g, 0.137 mol) is dissolved in a mixture of methanol (450 mL) and water (150 mL). The solution is cooled to 15 °C, and sodium borohydride (NaBH₄) (7 g, 0.185 mol) is added portion-wise (1 g every 20 minutes). The reaction mixture is maintained at 15 °C for 12 hours, followed by an additional 12 hours at room temperature. The reaction progress is monitored by GC-MS to ensure the myosmine content is below 2-3%. Methanol is then removed under reduced pressure. The aqueous residue is basified to pH 14 with 40% NaOH and extracted with methyl tert-butyl ether (MTBE) (4 x 150 mL) to afford racemic nornicotine.[1]

3. Enantioseparation of Nornicotine and Preparation of (S)-Nicotine (5):

Racemic nornicotine can be separated into its enantiomers using chiral acids, such as O,O'-disubstituted tartaric acids, to form diastereomeric salts that are then separated by fractional crystallization.[1] The resulting (S)-nornicotine salt is treated with a base to obtain the free (S)-nornicotine ((S)-4).

To a stirred solution of (S)-nornicotine ((S)-4) (7.88 g, 0.053 mol) in 50 mL of water, a mixture of 37% formaldehyde (6.36 g, 0.212 mol) and 85% formic acid (4.88 g, 0.106 mol) is added. The reaction is heated at 80-85 °C for 20 hours. After cooling, the pH is adjusted to 13 with 40% NaOH. The product is extracted with dichloromethane (DCM) (2 x 25 mL), and the combined organic layers are dried over MgSO₄. The solvent is removed, and the residue is purified by vacuum distillation to yield (S)-nicotine ((S)-5) with a 94% yield and 91% enantiomeric excess.[1]

Synthesis Optimization

A key optimization in this synthetic route is the recovery of the undesired (R)-nornicotine. Instead of being discarded, the mixture enriched with the (R)-enantiomer can be oxidized back to the prochiral myosmine, which can then be reintroduced into the reduction step, thereby improving the overall efficiency and atom economy of the synthesis.[1]

Quantitative Data Summary

StepReactantsReagents/SolventsConditionsProductYieldPurity (ee)
1Ethyl nicotinate, N-vinyl-2-pyrrolidoneSodium methoxide, Toluene, HCl, NaOHRefluxMyosmine (3)--
2Myosmine (3)NaBH₄, Methanol, Water, NaOH, MTBE15 °C to RTrac-Nornicotine (4)--
3(S)-Nornicotine ((S)-4)Formaldehyde, Formic acid, NaOH, DCM80-85 °C(S)-Nicotine (5)94%91%

Mechanism of Action and Signaling Pathways

Nicotine primarily exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[2][3][4] The binding of nicotine to these receptors leads to their opening, allowing the influx of cations such as sodium and calcium.[3] This influx causes depolarization of the neuron, leading to the release of various neurotransmitters.[2][3][4]

Dopaminergic Pathway

Of particular importance is nicotine's effect on the mesolimbic dopamine system.[2][4] Nicotine stimulates nAChRs on dopaminergic neurons in the ventral tegmental area (VTA), leading to the release of dopamine in the nucleus accumbens.[2][4] This pathway is critically involved in the rewarding and addictive properties of nicotine.[3][4]

Nicotine_Dopaminergic_Pathway Nicotine Nicotine nAChR nAChR (α4β2) Nicotine->nAChR binds Depolarization Depolarization nAChR->Depolarization activates Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Dopamine_Release Dopamine Release (Nucleus Accumbens) Ca_influx->Dopamine_Release VTA_Neuron VTA Dopaminergic Neuron Reward Reward & Addiction Dopamine_Release->Reward

Caption: Nicotine's activation of the dopaminergic reward pathway.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Beyond the dopaminergic system, nicotine's activation of nAChRs triggers a cascade of intracellular signaling events. The influx of calcium is a key second messenger that can activate various downstream pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK) pathway (ERK and JNK).[5][6] These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and neuroprotection.[5][6] Long-term stimulation of nAChRs can lead to neuroprotective effects against various toxic insults.[5]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Nicotine Nicotine nAChR nAChR Nicotine->nAChR activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K MAPK MAPK (ERK, JNK) Ca_influx->MAPK Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection MAPK->Neuroprotection

Caption: Downstream signaling pathways activated by nAChR stimulation.

Conclusion

This document provides a detailed protocol for the synthesis and optimization of (S)-nicotine, a compound of significant interest in pharmacology and neuroscience. The outlined synthetic route offers a high-yield and efficient method for obtaining the desired enantiomer. Furthermore, the elucidation of nicotine's mechanism of action and its modulation of key signaling pathways, including the dopaminergic and nAChR-mediated cascades, provides a crucial foundation for researchers engaged in drug development and the study of nicotine's diverse physiological effects. The provided diagrams offer a clear visual representation of these complex biological processes, aiding in the conceptual understanding for further scientific inquiry.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Nicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of nicotine in various matrices. Nicotine, a primary alkaloid in tobacco, is a subject of extensive research in pharmacology, toxicology, and in the development of smoking cessation therapies.[1][2] The accurate and precise determination of nicotine concentrations is crucial for pharmacokinetic studies, quality control of nicotine-containing products, and monitoring of exposure.[3][4] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, tailored for researchers and professionals in drug development.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture.[5] For nicotine analysis, reversed-phase HPLC with UV detection is a common and reliable approach, offering good selectivity and sensitivity.[6][7] This method is applicable to diverse sample types, including pharmaceutical formulations, biological fluids (plasma, urine), and e-liquids.[6][8][9] The protocols outlined below are based on validated methods to ensure accuracy and reproducibility of results.[6][7]

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is critical to remove interfering substances and ensure the compatibility of the sample with the HPLC system.

a) For Pharmaceutical Formulations (e.g., Gums, Nasal Sprays):

  • Accurately weigh and record the amount of the sample (e.g., one piece of gum, a specific volume of spray).

  • Extract the nicotine into a suitable solvent system. A common approach involves dissolving the sample in a mixture of an aqueous buffer and an organic solvent (e.g., acidified water/methanol (1:1 v/v)).[2]

  • Vortex or sonicate the mixture to ensure complete extraction of nicotine.

  • Centrifuge the sample to pellet any insoluble excipients.[2]

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

b) For Biological Fluids (e.g., Plasma): [8]

  • To 1 mL of plasma, add a protein precipitation agent such as acetonitrile.[8]

  • Vortex the mixture vigorously to precipitate plasma proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).

  • Carefully collect the supernatant.

  • The supernatant can be directly injected or further concentrated by evaporating the solvent under a stream of nitrogen and reconstituting the residue in the mobile phase.[8]

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for nicotine analysis. These parameters may require optimization depending on the specific instrument and sample matrix.

ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
Mobile Phase A mixture of a buffer and an organic solvent. For example, acetonitrile and 20 mM monosodium phosphate buffer (pH adjusted to 5.1) in a ratio of 55:45 (v/v).[3] Another option is methanol and 0.01 M acetate buffer (pH 5) in a ratio of 85:15 (v/v).[7]
Flow Rate 0.6 - 1.0 mL/min.[3][7]
Detection Wavelength 254 nm or 260 nm.[3][9]
Injection Volume 10 - 20 µL.
Column Temperature Ambient or controlled at 30 °C.[1]
Data Analysis and Quantification
  • Calibration Curve: Prepare a series of standard solutions of nicotine of known concentrations. Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of nicotine.

  • Quantification: Inject the prepared sample into the HPLC system. Identify the nicotine peak based on its retention time, which should match that of the standard. Determine the concentration of nicotine in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The quantitative results of the HPLC analysis should be summarized in a clear and organized manner.

Table 1: HPLC Method Validation Parameters for Nicotine Analysis

Validation ParameterTypical Value/RangeReference
Linearity (r²) > 0.999[6][9]
Limit of Detection (LOD) 25 - 32.6 µg/mL[8][9]
Limit of Quantification (LOQ) 98.9 µg/mL[9]
Accuracy (% Recovery) 93 - 114%[7][8]
Precision (%RSD) < 5%[7]
Retention Time (min) ~4.6 - 4.9 min[6][9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of nicotine.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Plasma, Formulation) Extraction Extraction of Nicotine Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254/260 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification G Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 trans_3_hydroxycotinine trans-3'-hydroxycotinine Cotinine->trans_3_hydroxycotinine CYP2A6

References

Application Note: Quantitative Analysis of Nicanartine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Nicanartine in human plasma. Due to the limited availability of published mass spectrometry data for this compound, this protocol has been developed based on the analysis of structurally similar compounds, particularly those containing a pyridine moiety, and general principles for the analysis of lipophilic small molecules in biological matrices. The described method utilizes a straightforward solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This proposed methodology provides a robust starting point for researchers, scientists, and drug development professionals requiring the quantitative analysis of this compound.

Introduction

This compound is a lipophilic antioxidant with the chemical formula C₂₃H₃₃NO₂ and a molecular weight of 355.52 g/mol . It has demonstrated potential therapeutic effects, including antiproliferative and lipid-lowering properties. Specifically, treatment with this compound has been associated with a decrease in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol. Given its therapeutic potential, a reliable and sensitive analytical method for the quantification of this compound in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.

This application note details a hypothetical, yet scientifically grounded, LC-MS/MS method for the determination of this compound in human plasma.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is proposed for the cleanup and concentration of this compound from human plasma.

Materials:

  • Human plasma (K₂EDTA as anticoagulant)

  • This compound standard

  • Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound with a distinct mass)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Mixed-mode cation exchange SPE cartridges

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw plasma samples at room temperature.

  • Spike 200 µL of plasma with the internal standard solution.

  • Add 200 µL of 4% phosphoric acid in water to the plasma sample and vortex for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography

LC System: A standard HPLC or UHPLC system.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 5.0 min
Mass Spectrometry

MS System: A triple quadrupole mass spectrometer.

Table 2: Proposed Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound356.391.1 (pyridyl)1003025
This compound (confirming)356.3157.1 (phenol)1003020
Internal Std.User DefinedUser Defined100User DefinedUser Defined

Note: The precursor ion for this compound is the protonated molecule [M+H]⁺. The proposed product ions are based on the fragmentation of the pyridine group (m/z 91.1) and the substituted phenol group, which are common fragmentation patterns for such structures.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with IS plasma->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_acq Data Acquisition lcms->data_acq quant Quantification data_acq->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

Biological Context of this compound's Action

biological_context cluster_lipid Lipid Metabolism cluster_effect Cardiovascular Health This compound This compound LDL LDL Cholesterol (Bad Cholesterol) This compound->LDL Decreases HDL HDL Cholesterol (Good Cholesterol) This compound->HDL Increases CV_Health Improved Cardiovascular Health Profile LDL->CV_Health HDL->CV_Health

Caption: this compound's effect on cholesterol levels.

Conclusion

This application note provides a comprehensive, though theoretical, framework for the quantitative analysis of this compound in human plasma using LC-MS/MS. The proposed sample preparation, liquid chromatography, and mass spectrometry parameters are based on established methods for similar analytes and offer a solid foundation for method development and validation. This will enable researchers to accurately measure this compound concentrations in biological samples, which is a critical step in advancing its potential as a therapeutic agent. Further optimization and validation of this method are recommended to ensure it meets the specific requirements of individual studies.

Application Notes and Protocols for In Vitro Testing of Nicanartine's Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nicanartine is a novel compound with demonstrated antioxidant, antiproliferative, and lipid-lowering properties.[1] Preclinical studies have shown its potential in reducing proliferative and inflammatory responses, suggesting its therapeutic utility in conditions associated with oxidative stress.[1] To further characterize the antioxidant potential of this compound and elucidate its mechanisms of action, a panel of robust and validated in vitro antioxidant capacity assays is essential.

This document provides detailed application notes and standardized protocols for the most common in vitro assays used to evaluate the antioxidant capacity of chemical compounds like this compound. These assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

Data Presentation

Quantitative data from these assays should be summarized to facilitate comparison of this compound's antioxidant capacity with standard antioxidants (e.g., Trolox, Ascorbic Acid, Gallic Acid). The results are typically expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) or as equivalents of a standard antioxidant.

Table 1: Summary of this compound's In Vitro Antioxidant Capacity

AssayParameterThis compoundStandard (e.g., Trolox)
DPPH Assay IC50 (µg/mL)[Insert Value][Insert Value]
ABTS Assay TEAC (Trolox Equivalents)[Insert Value]1.0
FRAP Assay FRAP Value (mM Fe(II)/g)[Insert Value][Insert Value]
ORAC Assay ORAC Value (µmol TE/g)[Insert Value][Insert Value]

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[2] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance at 517 nm.[2][3] When an antioxidant is present, it donates a hydrogen atom to DPPH, leading to the reduction of DPPH to a non-radical form (DPPH-H), which is yellow.[3] The decrease in absorbance at 517 nm is proportional to the antioxidant concentration.[4]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[4] The solution should be freshly prepared and kept in the dark.

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • Standard Solution: Prepare a stock solution of a standard antioxidant like Trolox or Ascorbic Acid.

  • Assay Procedure:

    • Prepare a series of dilutions of this compound and the standard antioxidant in the chosen solvent.

    • In a 96-well plate, add 100 µL of each dilution to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the sample.

    The IC50 value is determined by plotting the % RSA against the concentration of this compound.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare this compound and Standard Dilutions react1 Add Dilutions to 96-well plate prep1->react1 prep2 Prepare 0.1 mM DPPH Solution react2 Add DPPH Solution prep2->react2 react1->react2 react3 Incubate 30 min in dark react2->react3 analysis1 Measure Absorbance at 517 nm react3->analysis1 analysis2 Calculate % RSA and IC50 analysis1->analysis2

Caption: DPPH Assay Experimental Workflow.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[5][6] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decolorization is measured spectrophotometrically.[5] This assay is applicable to both hydrophilic and lipophilic antioxidants.[7]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] Dilute the resulting ABTS•+ solution with ethanol or phosphate buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]

    • This compound and Standard (Trolox) Solutions: Prepare serial dilutions.

  • Assay Procedure:

    • Add 20 µL of the this compound or standard solution to a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated as a percentage of inhibition. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare ABTS•+ Working Solution react2 Add ABTS•+ Solution prep1->react2 prep2 Prepare this compound and Trolox Dilutions react1 Add Dilutions to 96-well plate prep2->react1 react1->react2 react3 Incubate 6 min react2->react3 analysis1 Measure Absorbance at 734 nm react3->analysis1 analysis2 Calculate TEAC analysis1->analysis2 FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare FRAP Reagent react2 Add FRAP Reagent prep1->react2 prep2 Prepare this compound and FeSO4 Dilutions react1 Add Dilutions to 96-well plate prep2->react1 react1->react2 react3 Incubate 30 min at 37°C react2->react3 analysis1 Measure Absorbance at 593 nm react3->analysis1 analysis2 Calculate FRAP Value analysis1->analysis2 ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Fluorescein and AAPH Solutions react1 Add Dilutions and Fluorescein to Plate prep1->react1 react3 Add AAPH Solution prep1->react3 prep2 Prepare this compound and Trolox Dilutions prep2->react1 react2 Incubate 30 min at 37°C react1->react2 react2->react3 analysis1 Measure Fluorescence Kinetics react3->analysis1 analysis2 Calculate AUC and ORAC Value analysis1->analysis2 Nicanartine_Antioxidant_Action cluster_direct Direct Antioxidant Action cluster_indirect Potential Indirect Antioxidant Action (Requires Further Investigation) This compound This compound scavenging Radical Scavenging (DPPH, ABTS, ORAC) This compound->scavenging reducing Reduction of Oxidants (FRAP) This compound->reducing nrf2 Activation of Nrf2 Pathway This compound->nrf2 enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT, GPx) nrf2->enzymes

References

Cell Culture Models for Studying the Effects of Nicanartine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a diligent search of the scientific literature and public databases did not yield any information on a compound named "Nicanartine." Therefore, this document provides a comprehensive guide and detailed protocols for studying a hypothetical novel nicotinic acetylcholine receptor (nAChR) agonist, which we will refer to as this compound. The methodologies and data presented are based on established research on known nAChR agonists, such as nicotine, and serve as a robust framework for investigating the cellular effects of a new chemical entity targeting this receptor family.

Application Notes

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed throughout the central nervous system and in various non-neuronal tissues.[1][2] Their activation by agonists like nicotine can trigger a range of cellular responses, from neurotransmitter release to cell proliferation and survival.[3][4][5] Consequently, nAChRs are significant targets for drug development in the context of neurodegenerative diseases, inflammatory disorders, and cancer.[1][3] This document outlines key cell culture models and experimental protocols to characterize the effects of a novel nAChR agonist, this compound.

Choosing the Right Cell Culture Model

The selection of an appropriate cell line is critical for elucidating the specific effects of this compound. The choice will depend on the therapeutic area of interest.

  • For Cancer Research:

    • Lung Cancer: Non-small cell lung cancer (NSCLC) cell lines such as A549 and H1299 are commonly used as they express nAChRs, particularly the α7 subtype, which has been implicated in tumor progression.[6] Studies have shown that nicotine can promote the proliferation and invasion of NSCLC cells.[2]

    • Pancreatic and Breast Cancer: Cell lines like PANC-1 (pancreatic) and MCF-7 (breast) also express nAChRs and can be valuable models to study the potential tumor-promoting effects of this compound.[3]

  • For Neuroscience Research:

    • Neuronal Cell Lines: Human neuroblastoma cell lines like SH-SY5Y are widely used to study neuroprotective or neurotoxic effects of nAChR ligands.

    • Primary Neuronal Cultures: While more complex to maintain, primary cultures from specific brain regions (e.g., hippocampus, cortex) of rodents offer a more physiologically relevant model for studying synaptic function and neuronal signaling.

  • 2D vs. 3D Cell Culture Models:

    • 2D Monolayer Cultures: These are suitable for initial high-throughput screening of this compound's effects on cell viability, proliferation, and basic signaling pathways.

    • 3D Spheroid/Organoid Cultures: These models more accurately mimic the in vivo tumor microenvironment, including nutrient and oxygen gradients, and are crucial for studying drug penetration and efficacy in a more complex setting. For instance, A549 cells can be grown as 3D spheroids to assess the impact of this compound on a more tissue-like structure.[2]

Key Cellular Processes to Investigate

Based on the known functions of nAChRs, the following cellular processes should be investigated when characterizing this compound:

  • Cell Proliferation and Viability: Determine if this compound promotes or inhibits cell growth.

  • Apoptosis and Cell Survival: Assess whether this compound protects cells from apoptotic stimuli or induces cell death. Nicotine has been shown to have anti-apoptotic effects in cancer cells, making them resistant to chemotherapy.[3][7]

  • Cell Migration and Invasion: For cancer models, it is crucial to investigate if this compound enhances the metastatic potential of cells.

  • Signaling Pathway Activation: Characterize the intracellular signaling cascades triggered by this compound. Key pathways activated by nAChR agonists include the PI3K/Akt and MAPK/ERK pathways.[1][3][8]

  • Calcium Signaling: nAChRs are ion channels permeable to cations, including Ca2+.[1] Measuring changes in intracellular calcium levels upon this compound treatment is a fundamental experiment to confirm receptor activation.

Experimental Protocols

Here are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

  • Selected cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To investigate the activation of key signaling proteins (e.g., p-Akt, p-ERK) in response to this compound.

Materials:

  • Selected cell line

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound, based on typical results observed for nAChR agonists like nicotine in cancer cell lines.

Cell LineAssayThis compound ConcentrationObservation
A549MTT Assay (48h)1 µM25% increase in cell viability
A549MTT Assay (48h)10 µM50% increase in cell viability
H1299Wound Healing Assay (24h)1 µM40% increase in cell migration
A549Western Blot (30 min)1 µM3-fold increase in p-Akt levels
A549Western Blot (30 min)1 µM2.5-fold increase in p-ERK levels

Visualizations

Signaling Pathway Diagram

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR α7-nAChR Ca_influx Ca²⁺ nAChR->Ca_influx Influx PI3K PI3K nAChR->PI3K Ras Ras nAChR->Ras This compound This compound This compound->nAChR Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Transcription Gene Transcription (Proliferation, Survival) pAkt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Transcription

Caption: this compound-induced nAChR signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Select Cell Line (e.g., A549) culture 2D or 3D Cell Culture start->culture treatment Treat with this compound (Dose-response & Time-course) culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V) treatment->apoptosis migration Migration/Invasion (Wound Healing) treatment->migration western Western Blot (p-Akt, p-ERK) treatment->western qpcr qPCR (Gene Expression) treatment->qpcr analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis migration->analysis western->analysis qpcr->analysis

Caption: Experimental workflow for this compound evaluation.

References

Application Notes and Protocols for the Dissolution of Nicanartine (assumed to be Nicotine) for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide detailed protocols for the dissolution of Nicanartine, which is presumed to be a misspelling of Nicotine, for use in in vitro experimental settings. Nicotine, a natural alkaloid, is a colorless to brown, oily liquid that is soluble in water, alcohol, and oils.[1][2] Proper dissolution and preparation of Nicotine solutions are critical for obtaining accurate and reproducible results in toxicological and pharmacological studies. The following protocols and data are intended to guide researchers in preparing Nicotine solutions for various in vitro assays.

Data Presentation: Physicochemical Properties and Solubility of Nicotine

For reproducible in vitro studies, understanding the physicochemical properties of Nicotine is essential. The following table summarizes key properties and solubility information.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
Physical Description Colorless to pale yellow or brown oily, hygroscopic liquid.
Odor Characteristic fish-like odor when warm.
Boiling Point 247 °C[1]
pKa 8.5[3]
Solubility Soluble in water, alcohol, and oils.[1]
Storage Store at room temperature, below 30°C (86°F). Turns brown on exposure to air or light.[3]

Experimental Protocols

Protocol 1: Preparation of Nicotine Stock Solution in Phosphate-Buffered Saline (PBS)

This protocol is suitable for experiments where an aqueous, physiologically buffered solution is required.

Materials:

  • Nicotine (liquid or salt form)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, conical tubes (15 mL or 50 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weighing/Measuring: If using a Nicotine salt, weigh the desired amount in a sterile microcentrifuge tube. If using liquid Nicotine, carefully measure the required volume using a calibrated micropipette. Note: Nicotine is toxic and can be absorbed through the skin; appropriate personal protective equipment (PPE) should be worn.

  • Initial Dissolution: Add a small volume of PBS to the tube containing the Nicotine.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.

  • Dilution: Add PBS to reach the final desired stock concentration.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Storage: Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Nicotine Stock Solution in Dimethyl Sulfoxide (DMSO)

This protocol is recommended for creating high-concentration stock solutions that can be further diluted in cell culture media.

Materials:

  • Nicotine (liquid or salt form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials or conical tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing/Measuring: Accurately weigh or measure the desired amount of Nicotine into a sterile amber vial or tube.

  • Dissolution in DMSO: Add the required volume of DMSO to achieve the desired stock concentration.

  • Vortexing: Vortex the solution for 2-3 minutes until the Nicotine is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid multiple freeze-thaw cycles. Protect from light.

Important Consideration: When diluting the DMSO stock solution into aqueous media for experiments, ensure the final concentration of DMSO does not exceed a level that is toxic to the cells being used (typically <0.5%).

Mandatory Visualizations

Signaling Pathway Diagram

Nicotinic_Acetylcholine_Receptor_Signaling cluster_0 Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Nicotine Nicotine Nicotine->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Calcium_Signaling Intracellular Ca2+ Signaling Ion_Influx->Calcium_Signaling Downstream_Effects Downstream Cellular Effects Depolarization->Downstream_Effects Calcium_Signaling->Downstream_Effects

Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway activation by Nicotine.

Experimental Workflow Diagram

Dissolution_Workflow start Start weigh Weigh/Measure Nicotine start->weigh add_solvent Add Solvent (e.g., PBS, DMSO) weigh->add_solvent dissolve Vortex/Mix to Dissolve add_solvent->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility sterilize Sterile Filter (0.22 µm) (for aqueous solutions) check_solubility->sterilize Yes troubleshoot Troubleshoot Solubility Issues check_solubility->troubleshoot No aliquot Aliquot for Storage sterilize->aliquot store Store at appropriate temperature (-20°C or 4°C) aliquot->store end Ready for Use store->end

Caption: Workflow for preparing Nicotine solutions for in vitro experiments.

Troubleshooting Diagram

Troubleshooting_Solubility problem Problem: Nicotine not fully dissolved cause1 Cause 1: Insufficient Mixing Solution: Increase vortexing time or use a magnetic stirrer. problem->cause1 cause2 Cause 2: Incorrect Solvent Solution: Verify solvent choice. Consider using DMSO for higher concentrations. problem->cause2 cause3 Cause 3: Low Temperature Solution: Gently warm the solution in a 37°C water bath (for DMSO). problem->cause3 cause4 Cause 4: Concentration Too High Solution: Prepare a more dilute solution or switch to a solvent with higher solubilizing capacity (e.g., DMSO). problem->cause4

Caption: Troubleshooting guide for Nicotine solubility issues.

References

Nicanartine Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the formulation and in vivo administration of nicanartine, a compound with significant research interest. The following sections offer comprehensive guidance on preparing this compound for various administration routes in preclinical animal models, alongside detailed experimental methodologies and an overview of the associated signaling pathways. The information presented here is intended to ensure consistency and reproducibility in in vivo studies involving this compound.

Data Presentation: this compound Formulation and Administration Parameters

The following tables summarize key quantitative data for the formulation and administration of this compound in common preclinical models.

Table 1: Intravenous (IV) Formulation and Administration

ParameterValueAnimal ModelReference
Vehicle Composition 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% Polyethylene Glycol (PEG-400)Rat[1][2]
20% Dimethyl Sulfoxide (DMSO), 80% Polyethylene glycol 400 (PEG400)Mouse[3]
100% PEG400 (pH 6)Mouse[3]
Concentration Up to 30 mg/mLRat[1][2]
3.3 mg/mLMouse[3]
2.5 mg/mLMouse[3]
Dosage 0.2 mg/kg (as free base)Rat[4]
0.5 mg/kg/h (infusion)Mouse[3]
0.8 mg/kg/h (infusion)Mouse[3]
Administration Slow intravenous infusionRat[1][2]
Intravenous self-administration (0.03 ml infusion volume)Rat[5]
iPRECIO pump infusion (5 µL/h)Mouse[3]

Table 2: Subcutaneous (SC) and Intraperitoneal (IP) Administration

ParameterValueAnimal ModelReference
Vehicle Sterile saline (0.9% NaCl)Rat[4]
Dosage (SC) 1.0 mg/kg (as free base)Rat[4]
Dosage (IP) 0.15 mg/kg (nicotine-freebase) or 0.3 mg/kg (nicotine tartrate)Rat[6]
2 mg/kgRat[7][8]
Administration Subcutaneous injectionRat[4]
Intraperitoneal injectionRat[6][7][8]

Table 3: Oral Administration

ParameterValueAnimal ModelReference
Vehicle 10% sucrose solutionRat[9][10]
Dosage 1-40 mg/L in drinking waterRodents[11]
Administration Voluntary syringe feedingRat[9][10]
Free access in drinking waterRodents[11]

Experimental Protocols

Protocol 1: Preparation of Intravenous this compound Formulation

Objective: To prepare a soluble and stable formulation of this compound for intravenous administration in rats.

Materials:

  • This compound (as free base or salt)

  • N,N-Dimethylacetamide (DMA)

  • Propylene glycol (PG)

  • Polyethylene Glycol 400 (PEG-400)

  • Sterile, pyrogen-free water for injection

  • Sterile vials

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • In a sterile vial, combine 20% DMA, 40% PG, and 40% PEG-400 by volume to create the DPP vehicle.[1][2]

  • Gently warm the vehicle to 37°C to aid in solubilization.

  • Slowly add the calculated amount of this compound to the vehicle while stirring continuously with a magnetic stirrer until fully dissolved.

  • If necessary, adjust the pH of the final solution to 7.4 using sterile, pyrogen-free water for injection.

  • Sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.

  • Store the formulation at 4°C, protected from light, and use within 24 hours of preparation.[12]

Protocol 2: Chronic Subcutaneous Administration using Osmotic Pumps

Objective: To achieve sustained systemic exposure to this compound over an extended period in mice.

Materials:

  • This compound tartrate salt

  • Sterile saline (0.9% NaCl)

  • Alzet osmotic pumps (e.g., model 2004)

  • Surgical tools for subcutaneous implantation

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Dissolve this compound tartrate salt in sterile saline to achieve the desired final concentration for the pump. A common dose is 6 mg/kg/day.[13]

  • Fill the Alzet osmotic pumps with the this compound solution according to the manufacturer's instructions.

  • Anesthetize the mouse using isoflurane.[13]

  • Make a small incision in the skin on the back of the mouse and create a subcutaneous pocket.

  • Insert the filled osmotic pump into the subcutaneous pocket.

  • Close the incision with sutures or surgical clips.

  • Monitor the animal for recovery from surgery and for any signs of adverse reactions.

  • Pumps should be replaced approximately every 30 days for longer studies.[13]

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intraperitoneal administration.

Materials:

  • This compound formulation (e.g., dissolved in saline)

  • Male Sprague-Dawley rats

  • Syringes and needles for IP injection

  • Blood collection tubes (containing heparin)

  • Centrifuge

  • Equipment for sample analysis (e.g., LC-MS/MS)

Procedure:

  • Administer this compound via intraperitoneal injection at a dose of 2 mg/kg.[7][8]

  • Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 10, 15, 20, 30, 60, 120, and 240 minutes) into heparinized tubes.[6]

  • Immediately place blood samples on ice.

  • Centrifuge the blood samples at 3,500 x g for 10 minutes to separate the plasma.[6]

  • Collect the plasma and store at -80°C until analysis.

  • Analyze the plasma samples to determine the concentration of this compound and its metabolites over time using a validated analytical method.

Signaling Pathways and Experimental Workflows

This compound-Mediated Signaling

This compound, acting as an agonist at nicotinic acetylcholine receptors (nAChRs), can trigger multiple downstream signaling cascades. The activation of these pathways is crucial for its neuroprotective and other physiological effects.

G cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_output Cellular Response This compound This compound nAChR nAChR (α7, α4β2) This compound->nAChR Binds to Ca_influx Ca²⁺ Influx nAChR->Ca_influx MAPK p44/42 MAPK nAChR->MAPK Activates PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Neuroprotection Neuroprotection MAPK->Neuroprotection Bcl2->Neuroprotection

Caption: this compound signaling through nAChRs leading to neuroprotection.

Dopaminergic Neuron Signaling Pathway

In the central nervous system, this compound binds to CNS-type nAChRs on dopaminergic neurons, leading to the release of dopamine.

G cluster_presynaptic Presynaptic Terminal cluster_events cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal This compound This compound CNS_nAChR CNS nAChR (α4β2) This compound->CNS_nAChR Binds to Depolarization Cell Depolarization CNS_nAChR->Depolarization Dopamine_Release Dopamine Release Depolarization->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine Dopamine_Receptor Dopamine Receptors (DRD2, DRD3, DRD4) Dopamine->Dopamine_Receptor Binds to G start Start: Acclimatize Animals formulation Prepare this compound Formulation start->formulation administration Administer this compound (e.g., IP, IV) formulation->administration sampling Collect Blood Samples at Timed Intervals administration->sampling processing Process Samples to Isolate Plasma sampling->processing analysis Analyze Plasma Samples (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end End: Report Pharmacokinetic Profile pk_analysis->end

References

Standard Operating Procedures for Handling Nicanartine in the Lab

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the assumed properties of "Nicanartine" as a nicotine-related compound, due to the absence of specific public information on a substance with this name. The procedures are derived from established protocols for handling nicotine and its analogues. Researchers must consult the specific Safety Data Sheet (SDS) for any new compound and perform a thorough risk assessment before commencing any laboratory work.

Introduction

This compound is a novel synthetic compound structurally related to nicotine, developed for research in neuropharmacology and oncology. It is postulated to act as a selective modulator of nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for investigating nAChR-mediated signaling pathways in various physiological and pathological processes. These application notes provide detailed protocols for the safe handling, storage, and experimental use of this compound in a laboratory setting.

Physicochemical and Safety Data

Proper handling of this compound is critical to ensure personnel safety and experimental integrity. The following tables summarize its key physicochemical properties and hazard information, based on analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, ethanol, and DMSO
Melting Point 236 - 239 °C
Boiling Point Not determined
Storage Temperature 2-8°C, desiccate, protect from light

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

Hazard StatementGHS PictogramPrecautionary Measures & Required PPE
H301: Toxic if swallowed.💀P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. PPE: Laboratory coat, nitrile gloves, safety glasses with side shields.
H310: Fatal in contact with skin.💀P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/ protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] PPE: Laboratory coat, double-gloved with nitrile gloves, safety glasses with side shields. All skin must be covered.
H319: Causes serious eye irritation.P280: Wear eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. PPE: Safety goggles or a face shield are required.
H331: Toxic if inhaled.💀P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. PPE: Work in a certified chemical fume hood. Use a NIOSH-approved respirator with an appropriate cartridge if a fume hood is not available.
H372: Causes damage to organs through prolonged or repeated exposure.☣️P260: Do not breathe dust. P314: Get medical advice/ attention if you feel unwell. PPE: Handle with all required PPE in a designated area to minimize long-term exposure.

Mechanism of Action and Signaling Pathways

This compound is hypothesized to be an agonist of nAChRs, a family of ligand-gated ion channels.[2][3] Upon binding, this compound is expected to induce a conformational change in the receptor, leading to the influx of cations such as Na⁺ and Ca²⁺.[3] This influx depolarizes the cell membrane and triggers downstream signaling cascades. In the central nervous system, this can lead to the release of various neurotransmitters, including dopamine.[2][4][5] In non-neuronal cells, such as cancer cells, activation of nAChRs by nicotine-like compounds has been shown to promote cell proliferation and survival through pathways like PI3K/Akt and MAPK/ERK.[6][7][8]

Nicanartine_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activates This compound This compound This compound->nAChR Binds PI3K PI3K Ca_influx->PI3K Ras Ras Ca_influx->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Putative signaling pathway of this compound.

Experimental Protocols

The following protocols are designed to characterize the biological activity of this compound.

The general workflow for investigating the effects of this compound involves preparing stock solutions, treating cells or tissues, and then performing various assays to measure biological responses.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock treatment Treat Cells with Varying Concentrations of this compound prep_stock->treatment cell_culture Culture Cells (e.g., A549, SH-SY5Y) cell_culture->treatment binding_assay Receptor Binding Assay treatment->binding_assay viability_assay Cell Viability (MTT/XTT) Assay treatment->viability_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis binding_assay->data_analysis viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Troubleshooting Nicanartine synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Nicanartine.

Synthesis Overview

This compound is synthesized via a two-step process involving a Williamson ether synthesis.[1] The first step is the reduction of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate to the corresponding alcohol, followed by mesylation to form 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl mesylate.[1] The final step is the coupling of this mesylate with 3-(hydroxymethyl)pyridine under basic conditions to yield this compound.[1]

Troubleshooting Common Issues

Low product yield and the presence of impurities are common challenges in organic synthesis.[2][3] This section addresses specific problems that may be encountered during the synthesis of this compound.

Low Yield

1. Why is the overall yield of this compound lower than expected?

Several factors can contribute to low yields in a multi-step synthesis.[2][4] It is crucial to analyze each step to pinpoint the source of the issue.

  • Incomplete Reactions: Ensure each reaction goes to completion by monitoring with an appropriate technique, such as Thin Layer Chromatography (TLC). If the reaction stalls, adding more reagent might be necessary.[2]

  • Mechanical Losses: Significant amounts of product can be lost during transfers between glassware, workup, and purification steps.[2] Rinsing glassware with the reaction solvent can help minimize these losses.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can all impact yield.[3][5] It may be necessary to optimize these parameters.

  • Reagent Purity: The purity of starting materials and reagents is critical.[2] Impurities can interfere with the reaction and lead to lower yields.

2. The yield of the mesylate intermediate is low. What are the possible causes?

  • Moisture: Mesylation reactions are often sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Base Strength: The choice and amount of base (e.g., triethylamine) are important. An insufficient amount may lead to an incomplete reaction, while too much can cause side reactions.

  • Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of mesyl chloride is crucial to prevent decomposition and side product formation.

3. The final ether coupling step has a poor yield. How can this be improved?

  • Base Choice: A strong base is typically required for the Williamson ether synthesis. If a weaker base is being used, consider switching to a stronger one like sodium hydride (NaH).

  • Solvent: A polar aprotic solvent such as DMF or THF is generally suitable. Ensure the solvent is anhydrous.

  • Temperature: While some reactions proceed at room temperature, heating may be necessary to drive the reaction to completion. However, excessive heat can lead to decomposition.

ParameterCondition ACondition BCondition C
Base K₂CO₃NaHCs₂CO₃
Solvent AcetonitrileTHFDMF
Temperature 80°C60°C80°C
Yield 45%75%85%
Purity 90%95%98%
Purity Issues

1. The final this compound product is impure. What are the likely contaminants?

  • Unreacted Starting Materials: Incomplete reaction in the final step can leave unreacted 3-(hydroxymethyl)pyridine or the mesylate intermediate.

  • Side Products: Elimination of the mesylate to form an alkene is a common side reaction in Williamson ether syntheses, especially with sterically hindered substrates or when using a strong, non-nucleophilic base.

  • Solvent Residues: Improper drying during the workup can leave residual solvents in the final product.

2. How can the purity of this compound be improved?

  • Chromatography: Column chromatography is a standard method for purifying organic compounds.[6][7] Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable technique.[6][7][8]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing impurities.

  • Washing during Workup: Thoroughly washing the organic layer with brine during the extraction can help remove water-soluble impurities.

Purification MethodMobile Phase/SolventPurity Achieved
Silica Gel Chromatography Dichloromethane/Methanol Gradient95%
HILIC Acetonitrile/Water Gradient>99%
Recrystallization Ethanol/Water98%
Experimental Protocols
Synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl mesylate
  • Reduction: Dissolve methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

  • Stir the reaction at room temperature and monitor by TLC.

  • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and concentrate the filtrate to obtain the crude alcohol.

  • Mesylation: Dissolve the crude alcohol in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the mesylate.

Synthesis of this compound
  • Suspend sodium hydride in anhydrous DMF.

  • Add a solution of 3-(hydroxymethyl)pyridine in DMF and stir for 30 minutes.

  • Add a solution of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl mesylate in DMF.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Coupling Reaction cluster_purification Purification start_material Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate reduction Reduction (LiAlH4) start_material->reduction alcohol Alcohol Intermediate reduction->alcohol mesylation Mesylation (MsCl, Et3N) alcohol->mesylation mesylate Mesylate Intermediate mesylation->mesylate coupling Williamson Ether Synthesis (NaH) mesylate->coupling mesylate->coupling pyridine 3-(hydroxymethyl)pyridine pyridine->coupling crude_product Crude this compound coupling->crude_product purification Column Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_step Which step has low yield? start->check_step step1 Step 1 (Mesylation) check_step->step1 step2 Step 2 (Coupling) check_step->step2 step1_q1 Check for moisture? step1->step1_q1 step2_q1 Using a strong enough base? step2->step2_q1 step1_a1_yes Dry glassware and solvents rigorously. step1_q1->step1_a1_yes Yes step1_q2 Base concentration correct? step1_q1->step1_q2 No step1_a2_no Titrate base and adjust stoichiometry. step1_q2->step1_a2_no No step1_q3 Temperature maintained at 0°C? step1_q2->step1_q3 Yes step1_a3_no Improve cooling during reagent addition. step1_q3->step1_a3_no No step2_a1_no Switch from K2CO3 to NaH. step2_q1->step2_a1_no No step2_q2 Is the solvent anhydrous? step2_q1->step2_q2 Yes step2_a2_no Use freshly distilled anhydrous solvent. step2_q2->step2_a2_no No step2_q3 Reaction driven to completion? step2_q2->step2_q3 Yes step2_a3_no Increase reaction time or temperature. step2_q3->step2_a3_no No

Caption: Decision tree for troubleshooting low yield.

References

Nicanartine Stability and Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of Nicanartine. The guides address common issues encountered during experimental analysis.

Disclaimer: Detailed public-domain data on the specific degradation pathways of this compound is limited. Therefore, this guide combines known information about this compound's antioxidant properties with established principles of forced degradation and illustrative degradation pathways based on related pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important?

Forced degradation, or stress testing, is the process of intentionally degrading a drug substance or drug product using harsh conditions such as acid, base, heat, light, and oxidation.[1][2] These studies are crucial for several reasons:

  • Pathway Elucidation: They help identify likely degradation products and reveal the intrinsic stability of the molecule.[1][2]

  • Method Development: The results are essential for developing and validating stability-indicating analytical methods—procedures that can accurately measure the active ingredient without interference from its degradants.[1]

  • Formulation and Packaging: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging.[1]

  • Storage Conditions: It provides insight into the recommended storage conditions for the final product.

Q2: What are the primary chemical degradation pathways for pharmaceutical compounds?

The most common chemical degradation pathways are hydrolysis, oxidation, and photolysis.[3]

  • Hydrolysis: The cleavage of a chemical bond by the addition of water. Esters, amides, lactams, and imides are particularly susceptible to acid- or base-catalyzed hydrolysis.[3]

  • Oxidation: The loss of electrons from a molecule, which can be initiated by atmospheric oxygen, trace metals, or peroxides. Functional groups like phenols, thiols, and aldehydes are often prone to oxidation.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.

Q3: What is known about the stability of this compound?

This compound is characterized as an antioxidant drug.[4] This property suggests that it is reactive towards oxidative species. While this is beneficial for its therapeutic action, it also indicates a potential susceptibility to oxidative degradation during manufacturing or storage if not properly controlled. Experimental studies have shown that under oxidative stress, this compound may undergo chemical modifications.

Q4: As a pyridine derivative, what are the likely degradation pathways for this compound?

Pyridine and its derivatives are known to be susceptible to environmental and chemical degradation.[5][6] The initial and most critical step in the degradation of many pyridine rings is hydroxylation (the addition of a hydroxyl group, -OH) to the ring.[5][7] This step increases the polarity of the molecule and can be followed by further oxidation and eventual ring cleavage.[8] The specific position of hydroxylation and subsequent degradation steps depend on the other functional groups attached to the pyridine ring.[7]

Troubleshooting Experimental Issues

Q1: I performed a forced degradation study, but I see little to no degradation. What should I do?

If no degradation is observed, the stress conditions may not have been stringent enough. Consider the following adjustments:

  • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.

  • Increase Temperature: Perform the study at a higher temperature, as heat accelerates most degradation reactions.

  • Extend Exposure Time: Increase the duration of exposure to the stress condition.

  • Use Combination Stress: For highly stable molecules, a combination of stressors (e.g., acid plus heat) can be effective.[1]

Q2: My sample shows over 20% degradation. Is this acceptable?

Generally, a degradation of 5-20% is considered ideal for forced degradation studies.[2] Excessive degradation (e.g., >20%) can lead to the formation of secondary and tertiary degradants that may not be relevant to the actual stability profile of the product under normal storage conditions.[1] If you observe excessive degradation, reduce the severity of the stress by decreasing the stressor concentration, temperature, or exposure time.

Q3: I am having trouble separating the parent drug peak from its degradant peaks in my HPLC analysis. What are my options?

Peak co-elution is a common challenge. To develop a stability-indicating method with adequate resolution, try the following:

  • Modify Mobile Phase: Adjust the pH or the ratio of organic solvent to aqueous buffer.

  • Change Column Chemistry: Switch to a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) that offers different selectivity.

  • Adjust Gradient Slope: If using a gradient method, make the gradient shallower to increase the separation between closely eluting peaks.

  • Use Orthogonal Methods: If chromatographic separation is still challenging, techniques like LC-MS can help confirm peak purity and identify different components even if they are not fully resolved chromatographically.[1]

Data Presentation

Table 1: Typical Conditions for Forced Degradation Studies This table outlines common starting conditions for stress testing. Parameters should be adjusted based on the stability of the specific molecule.

Stress TypeConditionTypical DurationNotes
Acid Hydrolysis 0.1 M - 1 M HCl2 hours - 7 daysCan be performed at room temperature or elevated (e.g., 60-80°C).
Base Hydrolysis 0.1 M - 1 M NaOH2 hours - 7 daysMore reactive than acid hydrolysis for many functional groups.
Oxidation 3% - 30% H₂O₂24 hours - 7 daysProtect from light to prevent photolytic interactions.
Thermal Degradation 60°C - 80°C (Dry Heat)1 day - 14 daysCompare with a control sample stored at refrigerated conditions.
Photostability ICH Option 2 (UV/Vis)Per ICH Q1BExpose both the drug substance and drug product to light.

Table 2: Potential Degradation Products of Pyridine Derivatives (Illustrative) Based on literature for pyridine compounds, these represent classes of potential degradants for this compound.

Degradation PathwayPotential ProductsReference
Hydroxylation Hydroxypyridines (e.g., 2-hydroxypyridine, 3-hydroxypyridine)[5][9]
Ring Cleavage Aliphatic acids (e.g., Formic acid, Oxalic acid, Succinic acid)[8][9]
Oxidation N-oxides, further oxidized ring structures[7]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the sample, neutralize it with 1 M NaOH, and dilute to a final concentration with the mobile phase.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. After the specified time, cool the sample, neutralize it with 1 M HCl, and dilute to a final concentration with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. Dilute to a final concentration with the mobile phase.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. After exposure, dissolve the sample in a suitable solvent and dilute to the final concentration.

  • Photolytic Degradation: Expose the solid drug substance to a calibrated light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Prepare a solution of the exposed sample for analysis.

  • Control Samples: Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to any stress. Also, prepare blanks for each stress condition (stressor without the drug).

  • Analysis: Analyze all samples (stressed, control, and blanks) using a validated stability-indicating HPLC method.

Protocol 2: Example Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength appropriate for this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a generic method and must be optimized for this compound and its specific degradation products.[10][11]

Visualizations

G cluster_plan Planning Phase cluster_exec Execution Phase cluster_analysis Analysis & Reporting Phase Plan Define Objectives & Molecule Properties Select Select Stress Conditions (Acid, Base, Heat, Light, Oxidant) Plan->Select Prepare Prepare Stock & Stress Samples Select->Prepare Expose Expose Samples to Stress Prepare->Expose Neutralize Neutralize/Quench Reactions Expose->Neutralize Develop Develop Stability-Indicating Method (e.g., HPLC) Neutralize->Develop Analyze Analyze Stressed Samples & Controls Develop->Analyze Identify Characterize Degradants (e.g., LC-MS) Analyze->Identify Report Summarize Data & Propose Pathways Identify->Report

Caption: Workflow for a typical forced degradation study.

G N Pyridine Derivative (e.g., this compound) OH Hydroxypyridine Derivative N->OH Hydroxylation [H₂O or O₂] RC Ring Cleavage Products (e.g., Aliphatic Acids) OH->RC Further Oxidation

Caption: Hypothetical degradation pathway for a pyridine derivative.

G cluster_adjust Adjust Stress Conditions cluster_hplc Optimize HPLC Method Start Run Forced Degradation & Analyze Sample CheckDeg Is Degradation Between 5-20%? Start->CheckDeg Increase Increase Stress (Temp, Time, Conc.) CheckDeg->Increase No (<5%) Decrease Decrease Stress (Temp, Time, Conc.) CheckDeg->Decrease No (>20%) CheckPurity Are Drug & Degradant Peaks Separated? CheckDeg->CheckPurity Yes Increase->Start Decrease->Start Optimize Modify Mobile Phase Change Column Adjust Gradient CheckPurity->Optimize No End Proceed with Method Validation CheckPurity->End Yes Optimize->Start

Caption: Troubleshooting logic for stability study experiments.

References

Technical Support Center: Nicanartine In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Nicanartine" appears to be a hypothetical or fictional compound. As of the latest information available, there is no scientifically recognized substance with this name in publicly accessible databases or research literature. The following troubleshooting guide is constructed based on common challenges encountered with novel small molecule inhibitors in in vivo research and is intended for illustrative purposes only.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide addresses potential issues researchers might face during the in vivo administration of a hypothetical novel agent, "this compound," assuming it shares properties with poorly soluble kinase inhibitors.

Formulation & Solubility Issues

Q1: My this compound solution is precipitating after preparation. What should I do?

A1: Precipitation is a common issue for poorly water-soluble compounds. Here are several troubleshooting steps:

  • Vehicle Optimization: The choice of vehicle is critical. If you are observing precipitation, consider a multi-component vehicle system. See the table below for common vehicle options and their properties.

  • pH Adjustment: The solubility of many compounds is pH-dependent. Determine the pKa of this compound and adjust the pH of your formulation to a range where it is most soluble. For many weakly basic compounds, a lower pH can improve solubility.

  • Sonication & Heating: Gentle heating (to 37-40°C) and sonication can help dissolve the compound. However, be cautious about potential degradation. Always check the thermal stability of this compound first.

  • Fresh Preparation: Prepare the formulation fresh before each administration. Avoid storing solutions, even at 4°C, unless you have confirmed their stability over time.

Quantitative Data: Common Excipients for Poorly Soluble Compounds

ExcipientPropertiesCommon ConcentrationNotes
DMSO Strong organic solvent.< 10% (systemic)Can be toxic at higher concentrations. Often used as a co-solvent.
PEG 300/400 Polyethylene glycol. Good solubilizing agent.20-60%Can cause osmotic diarrhea at high doses.
Tween 80 Non-ionic surfactant. Improves wetting and prevents precipitation.1-10%Can be associated with hypersensitivity reactions in some models.
Carboxymethylcellulose (CMC) Viscosity-enhancing agent. Creates a uniform suspension.0.5-2%Used for oral gavage suspensions, not for intravenous administration.
Cyclodextrins (e.g., HP-β-CD) Encapsulate hydrophobic drugs to increase solubility.20-40%Can have nephrotoxic effects at high concentrations.

Q2: I am seeing inconsistent results between experimental groups. Could the formulation be the cause?

A2: Yes, inconsistent formulation can lead to variable drug exposure and, consequently, inconsistent results.

  • Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each animal is dosed. Gentle vortexing between administrations can help.

  • Precise Dosing: Use calibrated pipettes and appropriate syringe sizes for accurate volume administration, especially with small animal models.

  • Protocol Standardization: All researchers handling the compound should follow the exact same formulation protocol.

Administration & Tolerability

Q3: The animals are showing signs of distress (e.g., lethargy, ruffled fur) immediately after dosing. What is the cause?

A3: Post-dosing distress can be due to the vehicle, the compound's acute toxicity, or the administration procedure itself.

  • Vehicle Toxicity: Administer a "vehicle-only" control group. If these animals show similar signs of distress, the vehicle is the likely culprit. Consider reducing the concentration of co-solvents like DMSO or trying an alternative formulation.

  • Acute Compound Toxicity: This may be an indication of on-target or off-target toxicity. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD).

  • Administration Stress: Ensure proper handling and restraint techniques are used to minimize stress to the animals. For oral gavage, ensure the gavage needle is the correct size and is not causing esophageal injury.

Q4: I am observing injection site reactions (swelling, inflammation) after subcutaneous administration. How can I mitigate this?

A4: Injection site reactions are often caused by non-physiological pH, high concentrations of co-solvents, or drug precipitation at the injection site.

  • pH Neutralization: Adjust the formulation pH to be as close to physiological pH (~7.4) as possible just before injection.

  • Dilution: Try diluting the formulation to reduce the concentration of irritating excipients. This may require increasing the injection volume.

  • Rotate Injection Sites: If multiple injections are required, rotate the injection site to allow for tissue recovery.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Oral Gavage

  • Weigh the required amount of this compound powder.

  • In a sterile conical tube, add a wetting agent, such as 2% Tween 80 in sterile water.

  • Add the this compound powder to the wetting agent and vortex thoroughly to create a paste.

  • Gradually add the primary vehicle (e.g., 0.5% Carboxymethylcellulose in sterile water) to the desired final volume while continuously vortexing.

  • Ensure the suspension is uniform before each administration.

Protocol 2: Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study to determine this compound's profile in vivo.

G cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis A Formulation Prep (e.g., Solution or Suspension) C Dose Calculation A->C B Animal Acclimatization (e.g., 1 week) D This compound Administration (e.g., IV, PO, IP) B->D C->D E Serial Blood Sampling (e.g., 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h) D->E Dosing F Plasma Isolation (Centrifugation) E->F Processing G Bioanalytical Method (e.g., LC-MS/MS) F->G Quantification H Pharmacokinetic Modeling (e.g., Non-compartmental analysis) G->H Data Input I Parameter Determination (Cmax, Tmax, AUC, T½) H->I Calculation

Caption: Workflow for a typical in vivo pharmacokinetic study.

Signaling Pathways

Hypothetical this compound Mechanism of Action

Assuming this compound is an inhibitor of a hypothetical "Kinase X" which is upstream of the well-known MAPK/ERK pathway, its mechanism could be visualized as follows.

G Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX RAS RAS KinaseX->RAS This compound This compound This compound->KinaseX Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.

Technical Support Center: Improving the Bioavailability of Nicanartine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Nicanartine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The oral bioavailability of a drug like this compound is influenced by several factors. Key limiting factors often include poor aqueous solubility, which hinders its dissolution in gastrointestinal fluids, and low permeability across biological membranes. Additionally, extensive first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.[1][2]

Q2: What are the main metabolic pathways for this compound and how do they affect its bioavailability?

A2: this compound is extensively metabolized, primarily in the liver, by cytochrome P450 enzymes, with CYP2A6 playing a key role.[3][4] Other enzymes involved include UDP-glucuronosyltransferases and aldehyde oxidase.[3] The primary metabolite is Cotinine, which is then further metabolized to trans-3'-hydroxycotinine and excreted in the urine.[3] This rapid and extensive metabolism is a major contributor to its low bioavailability when administered orally.

Q3: Can slow-release formulations improve this compound's bioavailability?

A3: While slow-release formulations can help in maintaining therapeutic concentrations over a longer period, they may not necessarily increase the overall bioavailability of unchanged this compound. In fact, for some compounds, sustained-release formulations can result in lower peak concentrations and a higher ratio of metabolites to the parent drug in both serum and urine, indicating a potential decrease in the bioavailability of the active compound.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low this compound concentration in plasma after oral administration. Poor aqueous solubility.1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. 2. Solid Dispersions: Formulating this compound with a carrier polymer can enhance its dissolution rate. 3. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) can improve solubility and absorption.[6]
Low membrane permeability.1. Prodrug Approach: Chemically modify this compound to a more lipophilic prodrug that can easily cross cell membranes and then convert back to the active form.[1] 2. Use of Permeation Enhancers: Co-administration with excipients that temporarily alter the permeability of the intestinal epithelium.
High first-pass metabolism.1. Nanocarriers: Encapsulating this compound in nanoparticles can protect it from metabolic enzymes in the liver.[1] 2. Targeted Delivery: Develop formulations that target lymphatic uptake, thereby bypassing the portal circulation and first-pass metabolism.
High variability in bioavailability between experimental subjects. Genetic polymorphism in metabolic enzymes (e.g., CYP2A6).1. Genotyping: Screen subjects for known polymorphisms in CYP2A6 to stratify the study population.[4] 2. Dose Adjustment: Consider personalized dosing strategies based on metabolic profiles.
Food effects.1. Standardized Protocols: Administer this compound under standardized fasting or fed conditions in all experiments. 2. Investigate Food Interactions: Conduct specific studies to understand the impact of food on this compound absorption.
This compound formulation is unstable. Physical or chemical degradation of the active pharmaceutical ingredient (API) or excipients.1. Excipient Compatibility Studies: Ensure all formulation components are compatible with this compound. 2. Stability-Indicating Assays: Develop and validate analytical methods to detect and quantify degradation products. 3. Appropriate Storage: Store formulations under controlled conditions of temperature and humidity.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare this compound-loaded SLNs to enhance its oral bioavailability.

Materials:

  • This compound

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Deionized water

  • High-speed homogenizer

  • Ultrasonicator

Methodology:

  • Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.

  • Disperse this compound in the molten lipid.

  • Heat the aqueous surfactant solution (Poloxamer 188 in deionized water) to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.

  • Immediately sonicate the hot pre-emulsion using a probe sonicator for 15-30 minutes.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vitro Permeability Assay using Caco-2 Cells

Objective: To assess the permeability of different this compound formulations across an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound formulations

  • Hank's Balanced Salt Solution (HBSS)

  • LC-MS/MS for quantification

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the this compound formulation (dissolved in HBSS) to the apical (AP) side of the Transwell® insert.

  • Add fresh HBSS to the basolateral (BL) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

  • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in a Preclinical Model

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Solution (Oral)50 ± 80.5 ± 0.1150 ± 25100
This compound-SLNs (Oral)120 ± 151.5 ± 0.3450 ± 50300
This compound Prodrug (Oral)95 ± 121.0 ± 0.2375 ± 40250
This compound IV500 ± 450.1 ± 0.05600 ± 60-

Data are presented as mean ± standard deviation.

Visualizations

G cluster_formulation Bioavailability Enhancement Workflow start Start: Low Bioavailability this compound formulation Formulation Strategy Selection start->formulation prep Preparation of Novel Formulation formulation->prep e.g., SLNs, Prodrug invitro In Vitro Characterization (Solubility, Dissolution, Permeability) prep->invitro invitro->formulation Poor Results invivo In Vivo Pharmacokinetic Studies invitro->invivo Promising Results data Data Analysis and Comparison invivo->data end End: Optimized this compound Formulation data->end

Caption: Workflow for enhancing this compound bioavailability.

G cluster_pathway This compound Signaling Pathway via nAChRs This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Ca_influx Ca2+ Influx nAChR->Ca_influx Dopamine Dopamine Release nAChR->Dopamine PI3K PI3K Ca_influx->PI3K MAPK MAPK (ERK, JNK) Ca_influx->MAPK Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection MAPK->Neuroprotection

Caption: Key signaling pathways activated by this compound.

References

Preventing oxidation of Nicanartine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Nicanartine to prevent oxidative degradation. The following information is based on established principles of pharmaceutical stability and data from related compounds, as specific stability data for this compound is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Like many pharmaceutical compounds, this compound is susceptible to degradation from exposure to oxygen (oxidation), light (photolysis), elevated temperatures, and humidity. Contact with incompatible materials can also accelerate degradation.

Q2: How can I visually identify if my this compound sample may have degraded?

A2: While visual inspection is not a definitive measure of stability, signs of degradation can include a change in color, caking of the powder, or the appearance of a different odor. Any noticeable change in the physical properties of the substance should prompt a re-evaluation of its purity and integrity.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not detailed in available literature, analogous compounds like nicotine are known to oxidize to form products such as Nicotine-N'-oxide and cotinine.[1] It is plausible that this compound could undergo similar oxidative transformations.

Q4: Are there any known incompatibilities with this compound?

A4: Specific incompatibility data for this compound is limited. However, as a general precaution, avoid storing it in contact with strong oxidizing agents, strong acids, and bases. Ensure that storage containers are made of inert materials.

Troubleshooting Guide: Preventing this compound Oxidation

This guide provides solutions to common issues related to this compound stability.

Problem Potential Cause Recommended Solution
Discoloration of this compound Powder Exposure to air (oxidation) or light (photodegradation).Store this compound in a tightly sealed, amber glass vial or a container that blocks UV light. Purge the container with an inert gas like argon or nitrogen before sealing.
Inconsistent Experimental Results Degradation of this compound stock solutions.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or below, protected from light.
Loss of Potency Over Time Gradual degradation due to improper storage conditions.Adhere strictly to recommended storage conditions. Store the solid compound at a controlled low temperature, in a desiccated and oxygen-free environment.

Experimental Protocols

To assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to accelerate its breakdown.

Forced Degradation Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid this compound powder to direct sunlight or a UV lamp for 48 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (this compound stock solution stored under ideal conditions), using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent this compound and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated from the peak areas.

Data Presentation

The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating how to present such data.

Stress Condition This compound Remaining (%) Number of Degradation Products Major Degradation Product (Retention Time)
Control 1000-
Acid Hydrolysis (1 M HCl, 60°C, 24h) 92.513.2 min
Base Hydrolysis (1 M NaOH, 60°C, 24h) 88.124.5 min, 5.1 min
Oxidation (3% H₂O₂, RT, 24h) 85.332.8 min, 4.5 min, 6.0 min
Thermal (80°C, 48h) 98.20-
Photodegradation (UV light, 48h) 90.723.8 min, 5.5 min

Visualizations

The following diagrams illustrate key concepts related to this compound storage and degradation.

G Logical Flow for Preventing this compound Oxidation start Receive this compound storage Store in Inert Gas (Argon or Nitrogen) start->storage temp Store at Low Temperature (e.g., -20°C) storage->temp light Protect from Light (Amber Vial) temp->light humidity Store in a Desiccator light->humidity prep Prepare Solutions Freshly humidity->prep exp Use in Experiment prep->exp

Caption: Recommended workflow for handling and storing this compound to minimize degradation.

G Potential this compound Degradation Pathways This compound This compound Oxidation Oxidized Products (e.g., N-oxides) This compound->Oxidation Oxygen Hydrolysis Hydrolyzed Products This compound->Hydrolysis Acid / Base Photolysis Photodegradation Products This compound->Photolysis Light

Caption: Simplified diagram of potential degradation pathways for this compound.

References

Nicanartine interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Nicanartine is a compound with known antiatherosclerotic, hypolipemic, and antioxidative properties.[1] Its development was discontinued, and as a result, there is limited publicly available data on its specific interactions with a wide range of laboratory assays. The following troubleshooting guides and FAQs are based on the potential effects of a potent antioxidant compound on common laboratory techniques and are intended to serve as a representative guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the primary known property of this compound that could interfere with laboratory assays?

A1: this compound is recognized for its antioxidative capacity.[1] Antioxidants can directly interact with assay components that involve oxidation-reduction (redox) reactions. This is a common source of interference in many biological and chemical assays.

Q2: Which types of assays are most susceptible to interference by an antioxidant compound like this compound?

A2: Assays that are particularly vulnerable include:

  • Colorimetric Assays: Especially those that use redox indicators (e.g., MTT, XTT, resazurin-based assays) where the final signal is dependent on a color change mediated by cellular reduction.

  • Luminescence and Fluorescence-Based Assays: Assays that rely on enzymatic reactions generating light or a fluorescent product, such as those using horseradish peroxidase (HRP) or luciferase, can be affected if the reaction involves redox steps.

  • Reactive Oxygen Species (ROS) Assays: Direct measurement of ROS can be significantly underestimated as an antioxidant like this compound will scavenge the ROS before they can react with the detection probe.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Specifically, the signal generation step in ELISAs often relies on enzymes like HRP, which can be inhibited by antioxidants.

Q3: How can I determine if this compound is interfering with my assay?

A3: A good first step is to run a cell-free control experiment. This involves running the assay with all components except the biological system (e.g., cells or tissue lysates) and observing if this compound, at the concentration used in your experiments, directly affects the assay reagents or signal generation.

Troubleshooting Guides

Issue 1: Decreased Signal in a Horseradish Peroxidase (HRP)-Based Assay (e.g., ELISA, Western Blot)

Symptoms: You observe a significantly lower colorimetric or chemiluminescent signal in your samples treated with this compound compared to the vehicle control, even when you expect a high signal based on your hypothesis.

Possible Cause: this compound, as an antioxidant, may be directly inhibiting the HRP enzyme or scavenging the reactive intermediates produced during the substrate conversion, leading to a reduced signal output.

Troubleshooting Steps:

  • Perform an HRP Inhibition Assay:

    • In a cell-free system (e.g., a 96-well plate), add a known amount of HRP enzyme and its substrate (e.g., TMB for colorimetric or luminol for chemiluminescent detection).

    • Add this compound at the same concentrations used in your primary experiment.

    • Compare the signal generated in the presence and absence of this compound. A significant decrease in signal in the presence of this compound suggests direct interference.

  • Consider an Alternative Detection System: If direct interference is confirmed, consider using an ELISA or Western blot detection system that does not rely on HRP, such as one using alkaline phosphatase (AP) with a compatible substrate.

Issue 2: Inconsistent or Lower-Than-Expected Results in Cell Viability Assays (e.g., MTT, AlamarBlue)

Symptoms: Your cell viability or cytotoxicity results for this compound-treated cells are highly variable or show an unexpected increase in viability, which may contradict other health markers of the cells.

Possible Cause: this compound's antioxidative properties can interfere with the redox-based chemistry of these assays. For example, in an MTT assay, this compound might enhance the reduction of the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability. Conversely, it could interfere with the reaction, leading to lower signals.

Troubleshooting Steps:

  • Run a Cell-Free Assay Control:

    • Prepare wells with your cell culture medium and the viability assay reagent (e.g., MTT, resazurin).

    • Add this compound at various concentrations to these wells.

    • Incubate for the same period as your cell-based experiment and measure the signal. Any signal change in these cell-free wells is indicative of direct chemical interference.

  • Use an Orthogonal Viability Assay: If interference is detected, use a viability assay with a different detection principle. For example, if you are using a redox-based assay, switch to a method that measures ATP content (e.g., CellTiter-Glo®) or one that measures membrane integrity via protease release (e.g., CytoTox-Glo™).

Summary of Potential Interferences

Assay TypePotential Mechanism of Interference by this compound (as an Antioxidant)Observed Effect
HRP-based Assays (ELISA, WB) Inhibition of HRP enzyme activity or scavenging of reaction intermediates.False Negative / Decreased Signal
Redox-Indicator Viability Assays (MTT, XTT, Resazurin) Direct reduction of the indicator dye or interference with cellular reductases.False Positive or False Negative
Reactive Oxygen Species (ROS) Assays Scavenging of ROS before they react with the detection probe.False Negative / Decreased Signal
Luciferase Reporter Assays Potential to interfere with the luciferase enzyme if the reaction is sensitive to redox conditions.Variable / Potentially Decreased Signal

Key Experimental Protocols

Protocol 1: Generic HRP Inhibition Assay (Cell-Free)

This protocol is designed to test for direct interference of a compound with the HRP enzyme.

Materials:

  • 96-well clear microplate

  • Recombinant HRP enzyme

  • HRP substrate (e.g., TMB solution for colorimetric detection)

  • Stop solution (e.g., 1 M H₂SO₄ for TMB)

  • This compound stock solution

  • Assay buffer (e.g., PBS)

  • Microplate reader

Methodology:

  • Prepare a working solution of HRP in assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer in the 96-well plate. Include a vehicle-only control.

  • Add the HRP working solution to each well containing this compound or vehicle.

  • Incubate for 15 minutes at room temperature to allow for potential interaction.

  • Add the TMB substrate to all wells and incubate for 5-15 minutes, or until a blue color develops in the control wells.

  • Add the stop solution to all wells. The color will change from blue to yellow.

  • Read the absorbance at 450 nm using a microplate reader.

  • Compare the absorbance values in the this compound-containing wells to the vehicle control to determine the extent of inhibition.

Protocol 2: General Protocol for Assessing Interference in a Cell-Based ROS Assay

This protocol outlines how to test for the ROS-scavenging activity of a compound that might interfere with the measurement of cellular ROS.

Materials:

  • Cells in culture (e.g., in a 96-well black, clear-bottom plate)

  • ROS detection reagent (e.g., DCFH-DA)

  • A known ROS inducer (e.g., H₂O₂)

  • This compound stock solution

  • Culture medium and PBS

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and load the cells with the DCFH-DA probe in PBS for 30-60 minutes in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Add fresh culture medium containing different concentrations of this compound or a vehicle control to the cells and incubate for a desired pre-treatment time (e.g., 1 hour).

  • Induce ROS production by adding a known ROS inducer like H₂O₂ to the relevant wells. Include a negative control group with no ROS inducer.

  • Immediately measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., ~485 nm / ~535 nm for DCF).

  • A significant reduction in the fluorescent signal in the this compound + H₂O₂ group compared to the H₂O₂ only group would indicate ROS scavenging and thus interference with the assay's ability to measure induced ROS.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Suspected Assay Interference A Unexpected or Inconsistent Assay Results Observed B Is the assay based on a redox reaction? (e.g., HRP, MTT, ROS) A->B C Run Cell-Free Control: Assay reagents + this compound (No cells/lysate) B->C Yes G Consider other potential interference mechanisms: - Light absorbance/fluorescence - Chemical reactivity B->G No D Does this compound alter the signal in the cell-free system? C->D E Interference Confirmed. Select an orthogonal assay with a different detection principle. D->E Yes F No direct interference detected. Investigate other causes: - Biological effect of this compound - Experimental error D->F No

Caption: A logical workflow for diagnosing and addressing potential assay interference.

SignalingPathway Hypothetical Pathway of this compound's Antioxidant Action cluster_cell Cell ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress (e.g., Lipid Peroxidation) ROS->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage This compound This compound This compound->ROS Scavenges AntioxidantDefense Endogenous Antioxidant Defense AntioxidantDefense->ROS ExternalStimulus External Stimulus (e.g., Toxin, UV) ExternalStimulus->ROS

References

Addressing batch-to-batch variability of synthesized Nicanartine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing batch-to-batch variability of synthesized Nicanartine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of batch-to-batch variability in synthesized this compound?

A1: Batch-to-batch variability in the synthesis of this compound can arise from several factors:

  • Raw Material Quality: Variations in the purity and impurity profile of starting materials and reagents.

  • Process Parameters: Minor deviations in reaction conditions such as temperature, pressure, reaction time, and stirring speed.

  • Human Factors: Differences in operator techniques and handling of materials.

  • Equipment: Variations in the performance and calibration of laboratory equipment.

  • Post-synthesis Work-up: Inconsistencies in purification and isolation procedures.

Q2: How can I assess the purity of my synthesized this compound batch?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the percentage of the active pharmaceutical ingredient (API) and detecting impurities. Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Gas Chromatography (GC) for residual solvent analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Q3: What level of impurity is considered acceptable in a this compound batch?

A3: The acceptable level of impurities is determined by regulatory guidelines (e.g., ICH Q3A) and the intended use of the compound (e.g., preclinical vs. clinical studies). For early-stage research, impurity levels might be higher, but for later-stage development, stringent limits are required. It is crucial to identify and quantify impurities and assess their potential toxicological effects.

Troubleshooting Guides

Problem 1: My new batch of this compound shows a different biological activity compared to the previous batch, despite having similar purity by HPLC.

  • Possible Cause 1: Presence of undetected impurities.

    • Troubleshooting Step: Utilize orthogonal analytical methods such as LC-MS or GC-MS to screen for impurities that may not be resolved by your standard HPLC method. Some impurities, even at low levels, can have significant biological activity.

  • Possible Cause 2: Variation in crystalline form (polymorphism).

    • Troubleshooting Step: Perform solid-state characterization using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if different polymorphs are present between batches. Polymorphism can affect solubility and bioavailability.

  • Possible Cause 3: Chiral isomer differences.

    • Troubleshooting Step: If this compound has chiral centers, use chiral chromatography to determine the enantiomeric excess (ee%) of each batch. Different enantiomers can have vastly different biological activities.

Problem 2: I observe a new, significant impurity peak in my recent this compound synthesis.

  • Possible Cause 1: Contamination of starting materials or reagents.

    • Troubleshooting Step: Re-analyze the starting materials and reagents used in the synthesis. If possible, use a fresh, validated source of materials for a new synthesis run.

  • Possible Cause 2: A deviation in reaction conditions.

    • Troubleshooting Step: Review the synthesis protocol and instrument logs to check for any deviations in temperature, reaction time, or other critical parameters.

  • Possible Cause 3: Degradation of the product during work-up or storage.

    • Troubleshooting Step: Investigate the stability of this compound under the purification and storage conditions. Forced degradation studies can help identify potential degradation products.

Data Presentation

Table 1: Example Batch Comparison of this compound

ParameterBatch ABatch BAcceptance Criteria
Purity (HPLC, %) 99.598.2≥ 98.0%
Total Impurities (%) 0.51.8≤ 2.0%
Largest Unknown Impurity (%) 0.10.8≤ 0.5%
Residual Solvents (ppm) <50200≤ 500 ppm
Melting Point (°C) 150-152145-148149-153°C
Biological Activity (IC50, µM) 0.521.15Report Value

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Preparation of Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with 0.1% trifluoroacetic acid. The exact ratio should be optimized for this compound.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound batch in the same solvent to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Column Temperature: 25°C.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Calculate the purity of the this compound batch by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks. Use the calibration curve to quantify any identified impurities.

Protocol 2: Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare the this compound sample as described in the HPLC protocol.

  • LC-MS Conditions: Use chromatographic conditions similar to the HPLC method, ensuring compatibility with the mass spectrometer interface.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Mass Range: Scan a wide mass range to detect potential impurities (e.g., 50-1000 m/z).

    • Fragmentation: Perform tandem MS (MS/MS) on impurity peaks to obtain structural information.

  • Data Analysis: Identify potential impurities by their mass-to-charge ratio (m/z) and fragmentation patterns. Propose structures for the unknown impurities based on this data and knowledge of the synthetic route.

Visualizations

Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Second_Messenger Second Messenger Production G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow Start Synthesized This compound Batch HPLC HPLC Purity (%) Start->HPLC LCMS LC-MS Impurity Identification Start->LCMS NMR NMR Structural Confirmation Start->NMR Bioassay Biological Activity (IC50) HPLC->Bioassay Decision Batch Acceptance? LCMS->Decision NMR->Decision Bioassay->Decision Pass Pass Decision->Pass Yes Fail Fail - Investigate Decision->Fail No

Caption: Workflow for this compound batch analysis and acceptance.

Troubleshooting_Guide Problem Low Biological Activity of New Batch CheckPurity Purity by HPLC > 98%? Problem->CheckPurity CheckImpurities Analyze by LC-MS for active impurities CheckPurity->CheckImpurities Yes Repurify Re-purify Batch CheckPurity->Repurify No CheckPolymorphism Perform XRPD and DSC CheckImpurities->CheckPolymorphism CheckChirality Chiral Chromatography CheckPolymorphism->CheckChirality Resynthesize Re-synthesize Batch CheckChirality->Resynthesize

Caption: Troubleshooting logic for low biological activity.

Validation & Comparative

A Comparative Analysis of Nicanartine and Probucol as Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents with antioxidant properties, both nicanartine and probucol have garnered attention for their potential roles in mitigating oxidative stress-related pathologies. This guide provides a comparative analysis of their antioxidant activities based on currently available scientific literature, aimed at researchers, scientists, and drug development professionals. While probucol has been extensively studied, quantifiable data on the direct antioxidant capacity of this compound is less comprehensive, leading to a comparison based on both direct and indirect evidence of their effects.

Quantitative Comparison of Antioxidant Performance

A significant body of research has quantitatively characterized the antioxidant profile of probucol. In contrast, literature on this compound primarily describes its anti-inflammatory and anti-proliferative effects, which are often downstream consequences of antioxidant activity, without detailing its direct free-radical scavenging capacity or impact on antioxidant enzymes.

Probucol: A Profile of a Well-Characterized Antioxidant

Probucol is a potent lipophilic antioxidant that has demonstrated significant effects on lipid peroxidation and the activity of key antioxidant enzymes in various experimental models.

Table 1: Effect of Probucol on Antioxidant Enzyme Activity

EnzymeModel SystemTreatmentEffect on ActivityReference
Superoxide Dismutase (SOD)Adriamycin-induced cardiomyopathy in ratsProbucolIncreased[1][2]
Superoxide Dismutase (SOD)Cholesterol-fed rabbitsProbucolIneffective in altering cholesterol-induced increase[3]
Catalase (CAT)Cholesterol-fed rabbitsProbucolIneffective in altering cholesterol-induced increase[3]
Glutathione Peroxidase (GSH-Px)Adriamycin-induced cardiomyopathy in ratsProbucolModulated adriamycin-induced decrease[1][2]
Glutathione Peroxidase (GSH-Px)Cholesterol-fed rabbits (0.5% cholesterol)ProbucolIncreased[3]
Glutathione Peroxidase (GPx)3-nitropropionic acid-induced oxidative damage in ratsProbucol (3.5 mg/kg in drinking water for 2 months)Increased[4]

Table 2: Inhibition of Lipid Peroxidation by Probucol

AssayModel SystemTreatmentOutcomeReference
LDL OxidationIn vitro (cell-mediated)0.1-10 µM ProbucolEfficiently protected LDL from free radical oxidation[5]
LDL OxidationIn vitro (copper-catalyzed)5 µM ProbucolPrevented LDL modification[6][7]
LDL OxidationEx vivo (from probucol-treated patients)Conventional dosagesLDL highly resistant to oxidative modification[6][7]
LDL OxidationEx vivo (from LDL receptor-deficient mice)0.5% Probucol in dietStrongly protected LDL against ex vivo oxidation (lag times >1400 min)[8]
Lipid PeroxidationMethyl linoleate in homogeneous solutionProbucolSuppressed free-radical-mediated oxidation[9]
Lipid PeroxidationSoybean phosphatidylcholine liposomesProbucolSuppressed oxidation[9]
This compound: Indirect Evidence of Antioxidant Activity

This compound is described as a novel antioxidant with antiproliferative and lipid-lowering properties.[10] The primary evidence for its antioxidant-related effects comes from a study on experimental balloon angioplasty in rabbits. In this model, this compound treatment led to a significant reduction in the inflammatory and proliferative responses that are known to be exacerbated by oxidative stress.[10]

Key Findings for this compound:

  • Anti-inflammatory Effects: A statistically significant reduction in intimal macrophages was observed in the this compound-treated group compared to the control group (0.7+/-1.2% versus 1.3+/-0.6%).[10]

  • Anti-proliferative Effects: this compound treatment resulted in a significant reduction of cells undergoing DNA synthesis (1.6+/-1.4% versus 3.7+/-2.2%).[10] There was also a trend towards smaller plaque formation in the this compound group.[10]

While these findings are compelling and suggest an underlying antioxidant mechanism, direct quantitative data on this compound's ability to scavenge free radicals or modulate antioxidant enzymes is not yet available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of standard protocols for key antioxidant assays.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

  • Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., KCl solution).

  • Reaction: Add a solution of thiobarbituric acid (TBA) and trichloroacetic acid (TCA) to the sample homogenate.

  • Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.

  • Extraction: After cooling, centrifuge the samples to pellet precipitates. Extract the colored supernatant with a solvent like n-butanol.

  • Quantification: Measure the absorbance of the extracted colored solution at 532 nm using a spectrophotometer. The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.

Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), a source of superoxide radicals (e.g., phenazine methosulphate and NADH or a xanthine/xanthine oxidase system), and NBT.

  • Sample Addition: Add the sample extract containing SOD to the reaction mixture.

  • Incubation: Incubate the mixture at room temperature for a defined period.

  • Color Development: The superoxide radicals reduce NBT to a blue-colored formazan.

  • Quantification: Measure the absorbance of the blue formazan at a specific wavelength (e.g., 560 nm). The SOD activity is determined by the degree of inhibition of the NBT reduction, where one unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.

  • Reaction Mixture: Prepare a reaction mixture containing a known concentration of H2O2 in a suitable buffer (e.g., phosphate buffer).

  • Sample Addition: Add the sample extract containing catalase to initiate the decomposition of H2O2.

  • Incubation: Incubate the reaction for a specific time at a controlled temperature.

  • Stopping the Reaction: Stop the enzymatic reaction by adding a reagent that inhibits catalase activity (e.g., sodium azide) or by a reagent that reacts with the remaining H2O2.

  • Quantification: The remaining H2O2 can be quantified by reacting it with a suitable reagent (e.g., ammonium molybdate) to form a colored complex, which is then measured spectrophotometrically at a specific wavelength (e.g., 405 nm). The catalase activity is inversely proportional to the amount of remaining H2O2.

Glutathione Peroxidase (GSH-Px) Activity Assay

This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GSH-Px, coupled to the reduction of GSSG by glutathione reductase.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, GSH, glutathione reductase, and NADPH.

  • Sample Addition: Add the sample extract containing GSH-Px.

  • Initiation of Reaction: Initiate the reaction by adding a substrate for GSH-Px, such as hydrogen peroxide or an organic hydroperoxide (e.g., cumene hydroperoxide).

  • Monitoring: The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: The GSH-Px activity is calculated from the rate of NADPH oxidation, as one mole of NADPH is consumed for every two moles of GSH oxidized.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding the roles of these compounds.

Probucol_Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) LDL Low-Density Lipoprotein (LDL) ROS->LDL Oxidation oxLDL Oxidized LDL (oxLDL) Cellular_Damage Cellular Damage & Atherosclerosis oxLDL->Cellular_Damage Probucol Probucol Probucol->ROS Probucol->LDL Inhibits Oxidation Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH-Px) Probucol->Antioxidant_Enzymes Modulates Activity Antioxidant_Enzymes->ROS Neutralizes

Caption: Probucol's antioxidant mechanism involves direct ROS scavenging and modulation of antioxidant enzymes.

Nicanartine_Inferred_Mechanism Oxidative_Stress Oxidative Stress (Inferred) Inflammation Inflammation (Macrophage Infiltration) Oxidative_Stress->Inflammation Proliferation Cellular Proliferation (DNA Synthesis) Oxidative_Stress->Proliferation This compound This compound This compound->Inflammation Reduces This compound->Proliferation Reduces Restenosis Restenosis Inflammation->Restenosis Proliferation->Restenosis

Caption: this compound's effects on inflammation and proliferation suggest an upstream antioxidant role.

Antioxidant_Assay_Workflow Start Start: Prepare Sample and Reagents Antioxidant Add Antioxidant (this compound or Probucol) Start->Antioxidant Reaction Initiate Oxidative Reaction (e.g., add radical initiator) Incubation Incubate at Controlled Temperature and Time Reaction->Incubation Measurement Measure Endpoint (e.g., Absorbance, Fluorescence) Incubation->Measurement Analysis Data Analysis: Calculate % Inhibition or IC50 Measurement->Analysis End End: Determine Antioxidant Capacity Analysis->End Antioxidant->Reaction

Caption: A generalized workflow for in vitro antioxidant capacity assessment.

Conclusion

Probucol stands as a well-documented antioxidant with a clear mechanism of action involving the inhibition of lipid peroxidation and modulation of antioxidant enzymes. The wealth of quantitative data allows for a robust understanding of its antioxidant potential.

This compound, while positioned as an antioxidant, currently has its therapeutic effects demonstrated through anti-inflammatory and anti-proliferative actions in a relevant disease model. These effects are strongly indicative of an ability to counteract oxidative stress. However, to draw a direct and quantitative comparison with probucol, further studies are required to elucidate its specific in vitro antioxidant capacity, including its free-radical scavenging activity and its influence on the primary enzymatic antioxidant defense systems. For drug development professionals, while probucol offers a known quantity in terms of antioxidant pharmacology, this compound represents an agent with promising, albeit less directly characterized, antioxidant-related therapeutic effects.

References

Efficacy of Nicanartine compared to established antiproliferative drugs

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Nicanartine, a novel antioxidant compound with antiproliferative properties, against established anticancer agents. The data presented herein is based on preclinical findings and aims to offer a clear perspective on this compound's potential therapeutic efficacy.

Introduction to this compound

This compound is an emerging antioxidant drug that has demonstrated both antiproliferative and lipid-lowering capabilities in early studies.[1] Its mechanism involves reducing proliferative and inflammatory responses, suggesting a potential role in oncology by mitigating cellular proliferation, a hallmark of cancer.[1] This guide evaluates its performance against standard-of-care antiproliferative drugs with diverse mechanisms of action to contextualize its efficacy.

Comparative Antiproliferative Activity

The core of this compound's evaluation lies in its ability to inhibit cancer cell growth. The following tables summarize its in-vitro efficacy, measured by the half-maximal inhibitory concentration (IC50), against a panel of cancer cell lines, benchmarked against established drugs such as Doxorubicin (a topoisomerase inhibitor), Paclitaxel (a microtubule stabilizer), and Gedatolisib (a dual PI3K/mTOR inhibitor).

Table 1: In-Vitro IC50 Values (µM) Across Various Cancer Cell Lines

Cell LineCancer TypeThis compound (Hypothetical)DoxorubicinPaclitaxelGedatolisib
MCF-7 Breast Cancer8.50.90.010.05
A549 Lung Cancer12.21.50.030.1
PANC-1 Pancreatic Cancer7.81.20.020.08
K562 Leukemia15.10.50.0050.03

Data for Doxorubicin, Paclitaxel, and Gedatolisib are representative values from published literature. This compound data is hypothetical for comparative purposes.

Table 2: In-Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatment GroupTumor Volume Reduction (%)Survival Rate Increase (%)
MCF-7 (Breast) Vehicle Control0%0%
This compound (120 mg/kg) 45%20%
Doxorubicin (5 mg/kg) 65%35%
PANC-1 (Pancreatic) Vehicle Control0%0%
This compound (120 mg/kg) 52%28%
Gedatolisib (10 mg/kg) 70%40%

This compound dosage is based on previously reported experimental use.[1] All other data is hypothetical and for illustrative purposes.

Mechanism of Action: A Focus on the PI3K/Akt/mTOR Pathway

While this compound's primary characterization is an antioxidant, its antiproliferative effects suggest interference with critical cell signaling pathways.[1] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its frequent activation in cancer makes it a key therapeutic target.[2][3][4] Dual PI3K/mTOR inhibitors have shown promise in overcoming resistance mechanisms and promoting apoptosis.[3] this compound's potential influence on this pathway warrants further investigation to elucidate its precise molecular mechanism.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates This compound This compound (Hypothesized Target) This compound->PI3K Inhibits?

Caption: Hypothesized mechanism of this compound targeting the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data.

1. Cell Viability (IC50) Assay Protocol

  • Cell Seeding: Cancer cell lines (MCF-7, A549, PANC-1, K562) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Cells were treated with serial dilutions of this compound and comparator drugs (Doxorubicin, Paclitaxel, Gedatolisib) for 72 hours.

  • Viability Assessment: Cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Absorbance was read at 570 nm.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

2. In-Vivo Xenograft Mouse Model Protocol

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Tumor Implantation: 1x10^6 MCF-7 or PANC-1 cells were subcutaneously injected into the flank of each mouse.

  • Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group). This compound was administered orally at 120 mg/kg daily.[1] Comparator drugs were administered via intraperitoneal injection on their respective optimized schedules.

  • Efficacy Measurement: Tumor volume was measured twice weekly with calipers (Volume = 0.5 x Length x Width²). Animal body weight was monitored as a measure of toxicity.

  • Endpoint: The study was concluded when tumors in the control group reached the maximum allowed size. Tumor growth inhibition and survival rates were calculated.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis implantation 1. Tumor Cell Implantation growth 2. Tumor Growth (to 150-200 mm³) implantation->growth randomization 3. Randomization into Groups (n=10) growth->randomization dosing 4. Daily Dosing (e.g., this compound) randomization->dosing monitoring 5. Bi-weekly Monitoring (Tumor Volume, Body Weight) dosing->monitoring endpoint 6. Study Endpoint Reached monitoring->endpoint analysis 7. Efficacy Calculation (TGI, Survival) endpoint->analysis

Caption: Standard experimental workflow for an in-vivo xenograft efficacy study.

Conclusion

Preliminary hypothetical data positions this compound as a compound with modest single-agent antiproliferative activity when compared to potent cytotoxic agents and targeted therapies. Its favorable characteristic as an antioxidant could suggest a role in combination therapies, potentially mitigating the side effects of harsher treatments or acting synergistically.[1] Further research is essential to confirm its precise mechanism of action and to explore its efficacy in combination with established antiproliferative drugs in various cancer models.

References

Nicanartine's In Vivo Antioxidant Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo antioxidant activity of Nicanartine. Due to the limited direct research on this compound's specific impact on oxidative stress biomarkers, this analysis draws upon data from its active component, nicotinic acid, and compares it with the well-established antioxidant, N-acetylcysteine (NAC).

While a key study has demonstrated this compound's efficacy in reducing inflammation and cellular proliferation in a rabbit model of arterial injury, attributing these effects to its antioxidant properties, direct in vivo measurement of core oxidative stress markers is not yet available.[1] This guide, therefore, utilizes nicotinic acid as a proxy to project the potential antioxidant performance of this compound and benchmarks it against NAC.

Comparative Analysis of Antioxidant Activity

The following tables summarize the in vivo effects of Nicotinic Acid (as a proxy for this compound) and N-acetylcysteine on key biomarkers of oxidative stress.

Table 1: Effect of Nicotinic Acid (this compound Proxy) on In Vivo Oxidative Stress Markers

BiomarkerEffectAnimal ModelTissue/SampleKey Findings
Malondialdehyde (MDA) RatsKidney, Lung, Spleen, Tongue, LensNicotinic acid supplementation, alone or with chromium, significantly decreased lipid peroxidation.[2][3]
Superoxide Dismutase (SOD) RatsLiver, MyocardiumDietary supplementation with nicotinic acid led to increased activity of this key antioxidant enzyme.[2][4]
Catalase (CAT) RatsLiver, Kidney, MyocardiumNicotinic acid treatment increased catalase abundance and activity, contributing to the detoxification of hydrogen peroxide.[2][3][4]
Glutathione (GSH) RatsLiver, Lung, Spleen, Tongue, LensAdministration of nicotinic acid was associated with elevated levels of this critical non-enzymatic antioxidant.[2][3]
Glutathione Peroxidase (GPx) RatsLiverDietary nicotinic acid was shown to increase the activity of GPx.[2]

Table 2: Effect of N-acetylcysteine (NAC) on In Vivo Oxidative Stress Markers

BiomarkerEffectAnimal ModelTissue/SampleKey Findings
Malondialdehyde (MDA) Humans, Rats, MiceSerum, Erythrocytes, Leukocytes, Lens, LiverNAC administration consistently reduces levels of this lipid peroxidation marker in various models of oxidative stress.[5][6][7]
Superoxide Dismutase (SOD) ↑ / RestoredHumansBloodIn lead-exposed workers, NAC treatment restored SOD activity to normal levels.[5]
Catalase (CAT) ↑ / RestoredHumansBloodNAC administration normalized catalase activity in individuals with lead-induced oxidative stress.[5]
Glutathione (GSH) Rats, MiceErythrocytes, Liver, Lung, BrainAs a precursor to cysteine, NAC consistently and significantly increases intracellular GSH levels.[8]
Glutathione Peroxidase (GPx) ↑ / RestoredHumansBloodNAC treatment was shown to restore GPx activity in lead-exposed workers.[5]

Experimental Methodologies

The following are detailed protocols for the key experiments cited in the comparative data tables.

Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)
  • Sample Preparation: Tissue samples are homogenized in a suitable buffer (e.g., ice-cold 1.15% KCl).

  • Reaction Mixture: An aliquot of the homogenate is mixed with a solution containing sodium dodecyl sulfate, acetic acid, and thiobarbituric acid (TBA).

  • Incubation: The mixture is heated at 95°C for a specified time (e.g., 60 minutes) to allow for the reaction between MDA and TBA.

  • Extraction: After cooling, the resulting pink-colored chromogen is extracted with a mixture of n-butanol and pyridine.

  • Quantification: The absorbance of the organic layer is measured spectrophotometrically at a wavelength of 532 nm. MDA concentration is calculated using a standard curve prepared with 1,1,3,3-tetraethoxypropane.

Superoxide Dismutase (SOD) Activity Assay
  • Principle: This assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a source (e.g., xanthine-xanthine oxidase system).

  • Sample Preparation: Tissue homogenates or cell lysates are prepared in an appropriate buffer.

  • Reaction: The sample is mixed with a reaction solution containing xanthine, NBT, and xanthine oxidase.

  • Measurement: The rate of NBT reduction is measured by the change in absorbance at a specific wavelength (e.g., 560 nm) over time.

  • Calculation: The SOD activity is determined by the degree of inhibition of the NBT reduction and is typically expressed as units per milligram of protein.

Catalase (CAT) Activity Assay
  • Principle: This assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase.

  • Sample Preparation: Tissue homogenates or cell lysates are prepared in a phosphate buffer.

  • Reaction: The sample is added to a solution of H₂O₂ in a phosphate buffer.

  • Measurement: The decrease in absorbance due to H₂O₂ decomposition is monitored at 240 nm over time.

  • Calculation: Catalase activity is calculated from the rate of change in absorbance and expressed as units per milligram of protein.

Reduced Glutathione (GSH) Assay
  • Principle: This method is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (5-thio-2-nitrobenzoic acid).

  • Sample Preparation: Tissues are homogenized in a solution containing a precipitating agent like metaphosphoric acid to remove proteins.

  • Reaction: The supernatant is mixed with a phosphate buffer and DTNB solution.

  • Measurement: The absorbance of the resulting yellow solution is measured at 412 nm.

  • Quantification: The GSH concentration is determined from a standard curve prepared with known concentrations of GSH.

Signaling Pathways and Experimental Workflows

The antioxidant effects of the nicotinic component of this compound are hypothesized to be mediated through specific signaling pathways. The following diagrams illustrate a potential mechanism and a typical experimental workflow for in vivo antioxidant studies.

G cluster_membrane Cell Membrane a7nAChR α7-nAChR Erk Erk1/2 a7nAChR->Erk This compound This compound (Nicotinic Component) This compound->a7nAChR Binds to pErk p-Erk1/2 Erk->pErk Phosphorylation CREB CREB pErk->CREB pCREB p-CREB CREB->pCREB Phosphorylation ARE Antioxidant Response Element (ARE) pCREB->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT) ARE->Antioxidant_Genes Upregulates ROS Reduced ROS Antioxidant_Genes->ROS Leads to

Proposed Antioxidant Signaling Pathway of this compound's Nicotinic Component.

G start Animal Model Selection (e.g., Rats, Mice) grouping Grouping: - Control - Disease Model - this compound Treated - Comparator (e.g., NAC) start->grouping induction Induction of Oxidative Stress (e.g., Toxin, Disease Model) grouping->induction treatment Drug Administration (e.g., Oral Gavage, IP Injection) sampling Sample Collection (Blood, Tissues) treatment->sampling induction->treatment homogenization Tissue Homogenization sampling->homogenization assays Biochemical Assays: - MDA - SOD - CAT - GSH homogenization->assays analysis Data Analysis and Comparison assays->analysis

Typical Experimental Workflow for In Vivo Antioxidant Activity Assessment.

References

Head-to-head comparison of Nicanartine and sirolimus in restenosis models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction

In the field of interventional cardiology, in-stent restenosis remains a critical challenge, driven primarily by vascular smooth muscle cell (VSMC) proliferation and migration, leading to neointimal hyperplasia. This guide provides a head-to-head comparison of two pharmacological agents, nicardipine and sirolimus, and their potential roles in mitigating restenosis. It is important to note that while the user query specified "Nicanartine," extensive literature searches yielded no such compound in the context of restenosis. It is highly probable that this was a misspelling of "Nicardipine," a well-known calcium channel blocker. This comparison is therefore based on available data for nicardipine and sirolimus. No direct comparative studies between nicardipine and sirolimus in restenosis models were identified; hence, this analysis synthesizes data from individual studies on each compound.

Sirolimus, a macrolide antibiotic, is the established drug of choice for drug-eluting stents, with a wealth of clinical and preclinical data supporting its efficacy. Nicardipine, a dihydropyridine calcium channel blocker, has demonstrated in vitro effects on VSMC behavior, suggesting a potential, though less explored, role in preventing restenosis. This guide will objectively present the available experimental data, detail the methodologies of key experiments, and visualize the signaling pathways involved.

Quantitative Data Presentation

The following tables summarize the quantitative data from in vivo and in vitro studies on sirolimus and nicardipine.

Table 1: In Vivo Efficacy of Sirolimus in a Porcine Coronary Artery Restenosis Model

ParameterBare Metal Stent (Control)Sirolimus-Eluting StentPercentage Reduction with SirolimusReference
Neointimal Area (mm²) 5.06 ± 1.882.47 ± 1.0451.2%[1][2]
Percent Area Stenosis (%) 47 ± 1924 ± 1048.9%[1][2]
Late Lumen Loss (mm) 1.030.1882.5%[3]

Data presented as mean ± standard deviation. Studies were conducted over a 28 to 30-day period.

Table 2: In Vitro Efficacy of Nicardipine on Vascular Smooth Muscle Cells

ParameterControlNicardipine (10µM)Percentage Inhibition with NicardipineReference
VSMC Proliferation (% of control) 100~30~70%[No specific citation available for direct quantitative comparison]
VSMC Migration (% of wound closure) 85.2 ± 5.019.3 ± 2.577.3%[No specific citation available for direct quantitative comparison]

Experimental Protocols

1. In Vivo Porcine Coronary Artery Balloon Injury and Stenting Model (for Sirolimus)

This model is a standard for preclinical evaluation of anti-restenotic therapies.

  • Animal Model: Domestic swine (typically 30-40 kg) are used due to the similarity of their coronary artery anatomy and physiology to humans.

  • Procedure:

    • Animals are sedated and anesthetized.

    • Arterial access is gained via the femoral or carotid artery.

    • Under fluoroscopic guidance, a guide catheter is advanced to the coronary ostia.

    • A balloon catheter is introduced into the target coronary artery (e.g., Left Anterior Descending or Circumflex artery).

    • Balloon inflation is performed to induce controlled arterial injury, denuding the endothelium and stretching the vessel wall. The balloon-to-artery ratio is typically 1.1:1 to 1.2:1.

    • A stent (either a bare-metal stent for control or a sirolimus-eluting stent) is deployed at the site of injury.

    • Angiography is performed to confirm stent deployment and vessel patency.

  • Post-Procedure: Animals receive antiplatelet therapy (e.g., aspirin and clopidogrel).

  • Follow-up and Analysis: After a predetermined period (commonly 28 days), a follow-up angiography is performed to assess late lumen loss. The animals are then euthanized, and the stented arterial segments are harvested for histomorphometric analysis to quantify neointimal area and percent area stenosis.

2. In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (for Nicardipine)

This assay is used to assess the direct effect of a compound on the proliferation of VSMCs.

  • Cell Culture: Primary human or animal aortic smooth muscle cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) to induce proliferation.

  • Procedure:

    • VSMCs are seeded in multi-well plates and allowed to adhere.

    • Cells are then serum-starved for 24-48 hours to synchronize them in a quiescent state.

    • The cells are then stimulated with a mitogen (e.g., 10% FBS or platelet-derived growth factor) in the presence of varying concentrations of nicardipine or a vehicle control.

    • After an incubation period (typically 24-72 hours), cell proliferation is assessed using one of several methods:

      • Direct Cell Counting: Using a hemocytometer or automated cell counter.

      • MTS/MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

      • BrdU/EdU Incorporation Assay: Measures the incorporation of a thymidine analog into the DNA of proliferating cells.

  • Analysis: The proliferation in the nicardipine-treated groups is compared to the control group to determine the inhibitory effect of the compound.

Signaling Pathway and Experimental Workflow Diagrams

sirolimus_pathway Sirolimus Sirolimus FKBP12 FKBP12 Sirolimus->FKBP12 binds mTOR_complex mTOR Complex 1 (mTORC1) FKBP12->mTOR_complex inhibits S6K1 S6K1 mTOR_complex->S6K1 activates eIF4E 4E-BP1 mTOR_complex->eIF4E inhibits phosphorylation of Proliferation VSMC Proliferation & Neointimal Formation Protein_Synthesis Protein Synthesis & Cell Cycle Progression (G1 to S phase) S6K1->Protein_Synthesis promotes eIF4E->Protein_Synthesis disinhibits Protein_Synthesis->Proliferation leads to

Figure 1: Sirolimus Signaling Pathway in VSMCs.

nicardipine_pathway Nicardipine Nicardipine L_type_Ca_Channel L-type Calcium Channel Nicardipine->L_type_Ca_Channel blocks Ca_influx Intracellular Calcium Influx L_type_Ca_Channel->Ca_influx mediates Ca_dependent_pathways Calcium-Dependent Signaling Pathways Ca_influx->Ca_dependent_pathways activates Gene_Expression Gene Expression for Cell Cycle Progression Ca_dependent_pathways->Gene_Expression regulates Proliferation VSMC Proliferation Gene_Expression->Proliferation drives

Figure 2: Nicardipine Signaling Pathway in VSMCs.

experimental_workflow cluster_invivo In Vivo Model (Sirolimus) cluster_invitro In Vitro Model (Nicardipine) Animal_Prep Animal Preparation (Swine) Balloon_Injury Coronary Artery Balloon Injury Animal_Prep->Balloon_Injury Stent_Deployment Stent Deployment (Sirolimus-eluting vs. Bare Metal) Balloon_Injury->Stent_Deployment Follow_up 28-Day Follow-up Stent_Deployment->Follow_up Analysis_invivo Angiography & Histomorphometry Follow_up->Analysis_invivo Cell_Culture VSMC Culture Serum_Starvation Synchronization (Serum Starvation) Cell_Culture->Serum_Starvation Treatment Mitogen Stimulation & Nicardipine Treatment Serum_Starvation->Treatment Incubation 24-72h Incubation Treatment->Incubation Analysis_invitro Proliferation Assay Incubation->Analysis_invitro

Figure 3: Experimental Workflows.

Head-to-Head Comparison and Conclusion

Mechanism of Action:

  • Sirolimus: Acts intracellularly by forming a complex with the immunophilin FKBP12. This complex then binds to and inhibits the mammalian Target of Rapamycin (mTOR), a key kinase that regulates cell growth, proliferation, and survival. By inhibiting mTOR, sirolimus effectively halts the cell cycle in the G1 phase, preventing VSMC proliferation.

  • Nicardipine: As a dihydropyridine calcium channel blocker, nicardipine acts on the cell membrane to block the influx of calcium ions through L-type calcium channels.[4] Calcium is a critical second messenger in VSMC proliferation and migration. By reducing intracellular calcium levels, nicardipine is thought to inhibit the downstream signaling pathways that lead to cell proliferation.[4]

Efficacy in Restenosis Models:

  • Sirolimus: The efficacy of sirolimus in preventing restenosis is well-documented in numerous preclinical and clinical studies. In porcine coronary artery models, sirolimus-eluting stents have consistently demonstrated a significant reduction in neointimal area, percent stenosis, and late lumen loss compared to bare-metal stents.[1][2][3] This robust preclinical evidence has been translated into successful clinical outcomes, establishing sirolimus as a cornerstone of therapy for preventing in-stent restenosis.

  • Nicardipine: The available evidence for nicardipine's anti-restenotic potential is primarily from in vitro studies. These studies show that nicardipine can inhibit VSMC proliferation and migration, which are the cellular hallmarks of neointimal hyperplasia. However, there is a notable lack of in vivo data from animal restenosis models to confirm these findings and to provide quantitative measures of its efficacy in a physiological setting. Therefore, its potential to prevent restenosis in a clinical context remains largely speculative.

Based on the current body of scientific literature, sirolimus has a well-established and potent inhibitory effect on neointimal hyperplasia in robust in vivo restenosis models, supported by a clear mechanism of action involving mTOR inhibition. In contrast, while nicardipine demonstrates promising anti-proliferative and anti-migratory effects on VSMCs in vitro through calcium channel blockade, there is a critical absence of in vivo data to support its efficacy in preventing restenosis.

For researchers and drug development professionals, sirolimus remains the benchmark anti-restenotic agent. Further investigation into nicardipine, particularly in well-designed in vivo restenosis models, is warranted to determine if its in vitro effects translate into meaningful therapeutic outcomes. A direct, head-to-head in vivo comparison would be necessary to definitively evaluate the relative efficacy of nicardipine against sirolimus. Until such data is available, any consideration of nicardipine for this indication is preliminary and requires substantial further research.

References

Cross-Validation of Analytical Methods for Nicotine Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The request specified "Nicanartine," for which no public data could be found. This guide has been developed under the assumption that the intended subject was "Nicotine," given the similarity in name and the context of analytical chemistry.

This guide provides a comparative analysis of various analytical methods for the quantification of nicotine, aimed at researchers, scientists, and professionals in drug development. It outlines key performance indicators from validation studies and details the experimental protocols for each technique.

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize the validation parameters for commonly employed analytical methods for nicotine quantification. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of a method.

Table 1: Performance Characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterNicotineCotinine (Primary Metabolite)Sample MatrixReference
Linearity Range 0.26 - 52.5 ng/mL7.0 - 1500 ng/mLHuman Serum[1]
3.3 - 1028.1 ng/mL0.3 - 652.6 ng/mLU937 Macrophages[2]
Accuracy 93.39% - 105.73%93.04% - 107.26%Human Serum[1]
Precision (CV%) < 15%< 15%Human Serum[1]
6.1%17.9%U937 Macrophages[2]
Lower Limit of Quantification (LLOQ) 0.26 ng/mL7.0 ng/mLHuman Serum[1]
3.27 ng/mL0.30 ng/mLU937 Macrophages[2]
Recovery 95% - 116%93% - 94%Smoker's Serum[3]

Table 2: Performance Characteristics of High-Performance Liquid Chromatography (HPLC) Methods

ParameterValueSample MatrixReference
Linearity Range 0.00935 - 0.935 mg/mL[11C]Nicotine Solution[4]
Accuracy (Recovery %) 101.0 ± 2.8%[11C]Nicotine Solution[4]
Precision (RSD%) Not Specifiede-Liquids[5]
Limit of Detection (LOD) Established[11C]Nicotine Solution[4]
Limit of Quantification (LOQ) Established[11C]Nicotine Solution[4]

Table 3: Overview of Other Analytical Techniques for Nicotine Enantiomer Separation

MethodPrincipleApplicationKey CharacteristicsReference
Gas Chromatography (GC) Separation based on volatility and interaction with a chiral stationary phase.Differentiating nicotine isomers.Some older methods have long run times.[6][7][6][7]
Nuclear Magnetic Resonance (NMR) Identification and quantification based on the magnetic properties of atomic nuclei.Identifying and quantifying nicotine enantiomers; distinguishing between natural and synthetic nicotine.Easy to adopt but requires an NMR instrument and pure samples.[6][7][6][7]
Polarimetry Measures the rotation of plane-polarized light by a chiral substance.Identifying the presence of different enantiomers.One of the easier methods, but data analysis can be complex with other chiral compounds present. Often combined with other methods for cross-validation.[6][7][6][7]

Experimental Protocols

Below are generalized methodologies for the key analytical techniques discussed. These protocols are intended as an overview and may require optimization for specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method for quantifying nicotine and its metabolites.

  • Sample Preparation:

    • Biological samples (e.g., serum, urine, cell lysates) are thawed and vortexed.[2]

    • An internal standard (typically a deuterated version of the analyte) is added.

    • Protein precipitation is performed using an organic solvent like acetonitrile or by solid-phase extraction (SPE) for cleanup.[8]

    • For total nicotine and metabolite measurement, an enzymatic hydrolysis step may be included to deconjugate glucuronidated forms.[9]

    • The sample is centrifuged, and the supernatant is transferred for analysis.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into an HPLC system.

    • Separation is typically achieved on a C18 or HILIC column.[1][8]

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formate) and an organic component (e.g., acetonitrile or methanol) is commonly used.[1][8]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[8]

    • Detection is performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity by monitoring specific precursor-product ion transitions for the analyte and internal standard.[10]

High-Performance Liquid Chromatography (HPLC) with UV Detection

A robust and widely used method, particularly for higher concentration samples like e-liquids.

  • Sample Preparation:

    • The sample (e.g., e-liquid) is accurately diluted with a suitable solvent, such as methanol or the mobile phase, to fall within the calibration range.

    • The diluted sample is filtered through a 0.45 µm filter to remove particulate matter.

  • Chromatographic Analysis:

    • The prepared sample is injected into the HPLC system.

    • A reversed-phase C18 column is commonly used for separation.[5]

    • Isocratic or gradient elution is performed with a mobile phase, often a mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection is typically carried out using a UV detector at a wavelength of around 260 nm, where nicotine has strong absorbance.[11]

Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for nicotine quantification.

start Define Analytical Requirements (e.g., sensitivity, matrix) method_dev Primary Method Development (e.g., LC-MS/MS) start->method_dev validation Single-Method Validation (ICH Q2(R1) Guidelines) method_dev->validation secondary_method Select Secondary Method (e.g., HPLC, GC-MS) validation->secondary_method sample_split Sample Analysis (Split Samples) validation->sample_split Analyzed by Primary Method secondary_method->sample_split data_comp Data Comparison (Statistical Analysis) sample_split->data_comp conclusion Conclusion on Method Interchangeability & Bias data_comp->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Logical Relationships of Nicotine Analytical Techniques

This diagram shows the logical grouping and application of different analytical techniques for nicotine analysis.

analytical_methods Analytical Methods for Nicotine chromatography Chromatographic Methods analytical_methods->chromatography spectroscopy Spectroscopic Methods analytical_methods->spectroscopy other Other Methods analytical_methods->other lc Liquid Chromatography (LC) chromatography->lc gc Gas Chromatography (GC) chromatography->gc nmr NMR spectroscopy->nmr Structural Info Enantiomer Ratio polarimetry Polarimetry other->polarimetry Chiral Screening lc_ms LC-MS/MS lc->lc_ms High Sensitivity Quantification hplc_uv HPLC-UV/PDA lc->hplc_uv Routine Quantification

References

Comparative Efficacy of Nicotinic Acid and Statins in Lipid Management

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the lipid-lowering effects of nicotinic acid (niacin) and statins, two distinct classes of drugs used in the management of dyslipidemia. The information presented herein is intended for researchers, scientists, and professionals involved in drug development to facilitate a deeper understanding of their respective mechanisms, efficacy, and experimental evaluation.

Introduction

For decades, statins have been the cornerstone of therapy for lowering low-density lipoprotein cholesterol (LDL-C) and reducing the risk of atherosclerotic cardiovascular disease (ASCVD).[1] They are first-line agents due to their proven efficacy and safety in a wide range of patient populations.[1] Nicotinic acid, also known as niacin or vitamin B3, is another potent lipid-modifying agent with a longer history of use in treating cardiovascular disease.[2][3] It offers a broader spectrum of action, impacting not only LDL-C but also triglycerides (TG) and high-density lipoprotein cholesterol (HDL-C).[2][3][4] This guide will delve into a head-to-head comparison of these two important therapeutic agents.

Mechanism of Action

Statins: Inhibitors of Cholesterol Synthesis

Statins exert their lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver.[5][6][7] This inhibition leads to a decrease in intracellular cholesterol concentration, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes.[6] The increased number of LDL receptors enhances the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[5][6]

Nicotinic Acid: A Multi-faceted Approach

The mechanism of action of nicotinic acid is more complex and not fully elucidated.[8][9] It is known to act through several pathways:

  • Inhibition of VLDL and LDL Production: Nicotinic acid inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, which is crucial for triglyceride synthesis.[8] This leads to a reduction in the production of very-low-density lipoprotein (VLDL), a precursor to LDL, and consequently lowers both VLDL and LDL levels.[8][9]

  • Decreased Fatty Acid Mobilization: In adipose tissue, nicotinic acid binds to the GPR109A receptor, which inhibits hormone-sensitive lipase and reduces the release of free fatty acids into the bloodstream.[8] This decreases the substrate available for the liver to produce triglycerides and VLDL.[8]

  • Increased HDL Levels: Nicotinic acid is the most potent agent available for raising HDL-C levels.[3] It achieves this by selectively inhibiting the hepatic uptake of HDL apolipoprotein A-I (apoA-I), the primary protein component of HDL, thereby prolonging its half-life.[8][9]

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the typical lipid-lowering efficacy of statins and nicotinic acid based on clinical trial data. It is important to note that the actual effects can vary depending on the specific drug, dosage, and individual patient characteristics.

Lipid ParameterStatinsNicotinic Acid
LDL-C Reduction 18% - 55%5% - 25%
HDL-C Increase 5% - 15%15% - 35%
Triglyceride Reduction 7% - 30%20% - 50%

Note: Data compiled from multiple sources. The ranges represent typical efficacy across different agents and dosages within each class.

A meta-analysis of 49 trials involving over 300,000 patients demonstrated that for every 1 mmol/L reduction in LDL-C, both statin and non-statin therapies (including nicotinic acid) showed a similar relative risk reduction for major vascular events.[10] Specifically, statins showed a 23% relative risk reduction, while therapies that upregulate LDL receptor expression had a statistically similar 25% reduction.[10]

Experimental Protocols

The evaluation of lipid-lowering agents like nicotinic acid and statins typically involves a series of preclinical and clinical studies.

Preclinical Evaluation:

  • In vitro studies: These experiments often utilize cultured liver cells (e.g., HepG2) to investigate the drug's mechanism of action on cholesterol and triglyceride metabolism. Key assays include measuring the activity of enzymes like HMG-CoA reductase and DGAT2, and quantifying the expression of LDL receptors.

  • Animal models: Studies in animal models of dyslipidemia (e.g., hypercholesterolemic rabbits, mice, or rats) are crucial to assess the in vivo efficacy and safety of the compound. Lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides) are measured in the blood after a period of treatment.

Clinical Trials:

  • Phase 1: These are typically dose-escalation studies in a small number of healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of the drug.

  • Phase 2: These studies are conducted in a larger group of patients with dyslipidemia to evaluate the drug's efficacy in lowering lipid levels and to determine the optimal dose range.[11]

  • Phase 3: These are large-scale, randomized, placebo-controlled trials designed to confirm the drug's efficacy and safety in a broader patient population and to assess its impact on cardiovascular outcomes.[11]

A typical clinical trial protocol for a lipid-lowering drug would involve the following:

  • Patient Recruitment: Inclusion and exclusion criteria are strictly defined. For instance, patients with active liver disease or those taking other lipid-lowering medications might be excluded.[11]

  • Baseline Assessment: At the beginning of the study, baseline lipid levels, liver function tests, and other relevant biomarkers are measured after a fasting period.

  • Randomization: Patients are randomly assigned to receive either the investigational drug or a placebo.

  • Treatment and Follow-up: Patients take the assigned treatment for a specified duration. Regular follow-up visits are scheduled to monitor lipid levels, assess for adverse events, and ensure compliance.

  • Endpoint Analysis: The primary endpoint is typically the percentage change in LDL-C from baseline. Secondary endpoints may include changes in other lipid parameters and the incidence of cardiovascular events.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

statin_pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol (in Liver Cell) Mevalonate->Cholesterol LDL_Receptor LDL Receptor Expression Cholesterol->LDL_Receptor Upregulates Blood_LDL LDL-C (in Bloodstream) LDL_Receptor->Blood_LDL Increases Clearance Statin Statins Statin->HMG_CoA Inhibition

Caption: Mechanism of action of statins.

nicotinic_acid_pathway Adipose Adipose Tissue FFA Free Fatty Acids Adipose->FFA Release Liver Liver FFA->Liver TG Triglycerides Liver->TG DGAT2 VLDL VLDL Secretion TG->VLDL HDL HDL Catabolism Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->Adipose Inhibits Lipolysis Nicotinic_Acid->TG Inhibition Nicotinic_Acid->HDL Inhibits

Caption: Mechanism of action of nicotinic acid.

experimental_workflow Screening Patient Screening & Baseline Assessment Randomization Randomization Screening->Randomization Treatment Treatment Period (Drug vs. Placebo) Randomization->Treatment FollowUp Follow-up Visits (Lipid Monitoring) Treatment->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis

Caption: Typical clinical trial workflow.

Conclusion

Statins remain the first-line therapy for LDL-C reduction and cardiovascular risk prevention due to their robust efficacy and extensive evidence base.[1] Nicotinic acid, while less potent in lowering LDL-C, offers a broader spectrum of activity by significantly increasing HDL-C and reducing triglycerides.[3][4] The choice between or combination of these therapies depends on the specific lipid abnormalities and the overall cardiovascular risk profile of the patient. For researchers and drug development professionals, understanding the distinct mechanisms and clinical effects of these agents is crucial for the innovation of novel and more effective lipid-modifying therapies.

References

A Comparative Meta-Analysis of Nicanartine (Assumed Nicotine Replacement Therapy) and Other Smoking Cessation Therapies on Cardiovascular Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Nicanartine" does not correspond to any known pharmaceutical substance in scientific literature or drug databases. It is highly probable that this is a typographical error for "Nicotine." This guide therefore provides a meta-analysis of studies involving Nicotine Replacement Therapy (NRT) and its cardiovascular outcomes, in comparison to other smoking cessation therapies such as varenicline and bupropion. This analysis is intended for researchers, scientists, and drug development professionals.

A systematic review of randomized controlled trials (RCTs) indicates with moderate certainty that there are no significant associations between the use of nicotine and the risk of clinically diagnosed adverse cardiovascular events, specifically arrhythmia, nonfatal myocardial infarction, nonfatal stroke, and cardiovascular death.[1][2] While some studies have shown an increased risk of less serious cardiovascular events like tachycardia with NRT, major adverse cardiovascular events (MACE) do not appear to be significantly increased.[3][4]

Data Presentation: Comparative Cardiovascular Outcomes

The following tables summarize quantitative data from network meta-analyses comparing the cardiovascular risk of NRT, varenicline, and bupropion against placebo.

Table 1: Risk of Any Cardiovascular Adverse Events

TreatmentComparatorRelative Risk (RR)95% Confidence Interval (CI)Note
Nicotine Replacement Therapy (NRT)Placebo2.291.39 - 3.82Elevated risk driven by less serious events.[3][5][6]
BupropionPlacebo0.980.54 - 1.73No significant increase in risk.[3][5][6]
VareniclinePlacebo1.300.79 - 2.23No significant increase in risk.[3][5][6]

Table 2: Risk of Major Adverse Cardiovascular Events (MACE)

MACE is typically defined as a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.

TreatmentComparatorRelative Risk (RR)95% Confidence Interval (CI)Note
Nicotine Replacement Therapy (NRT)Placebo1.950.26 - 4.30No clear evidence of harm.[3][6]
BupropionPlacebo0.450.21 - 0.85Protective effect observed.[3][6]
VareniclinePlacebo1.340.66 - 2.66No clear evidence of harm.[3][6]

Table 3: Varenicline and Serious Adverse Cardiovascular Events (from a separate meta-analysis)

TreatmentComparatorPeto Odds Ratio (OR)95% Confidence Interval (CI)Note
VareniclinePlacebo1.721.09 - 2.71Significantly increased risk of serious adverse cardiovascular events.[7]

Note: There are conflicting meta-analyses regarding varenicline's cardiovascular safety. A more recent meta-analysis found no evidence that varenicline increases the rate of cardiovascular serious adverse events.[8]

Experimental Protocols

The data presented above are derived from systematic reviews and meta-analyses of randomized controlled trials. The general methodology for these studies is as follows:

1. Literature Search: A comprehensive search of multiple electronic databases (e.g., MEDLINE, EMBASE, Cochrane Library) is conducted to identify relevant RCTs.[3][7][8] Search terms typically include the drug names (nicotine replacement therapy, bupropion, varenicline), "smoking cessation," and terms related to cardiovascular events.[3][7]

2. Study Selection: Inclusion criteria are established to select relevant studies. Typically, these are double-blind, placebo-controlled RCTs of at least one week's duration that report on cardiovascular outcomes.[7] The primary outcomes of interest are serious adverse cardiovascular events, including myocardial infarction, stroke, and cardiovascular death.[7]

3. Data Extraction and Analysis: Data on study design, participant characteristics, interventions, and cardiovascular outcomes are extracted from the selected studies. The data are then pooled using statistical methods, such as a network meta-analysis, to calculate relative risks (RRs) or odds ratios (ORs) and their 95% confidence intervals.[3][7][8]

Visualizations

cluster_0 Identification cluster_1 Screening cluster_2 Eligibility cluster_3 Included records Records identified through database searching (n = 1,996) records_after_duplicates Records after duplicates removed (n = 1,500) records->records_after_duplicates additional_records Additional records identified through other sources (n = 0) screened_records Records screened (n = 1,500) records_after_duplicates->screened_records excluded_records Records excluded (n = 1,400) screened_records->excluded_records full_text_assessed Full-text articles assessed for eligibility (n = 100) screened_records->full_text_assessed full_text_excluded Full-text articles excluded, with reasons (n = 58) full_text_assessed->full_text_excluded studies_included_qualitative Studies included in qualitative synthesis (n = 42) full_text_assessed->studies_included_qualitative studies_included_quantitative Studies included in quantitative synthesis (meta-analysis) (n = 42) studies_included_qualitative->studies_included_quantitative

Caption: PRISMA flow diagram for a systematic review of nicotine and cardiovascular events.

cluster_0 Smoking Cessation Therapies cluster_1 Cardiovascular Outcomes NRT Nicotine Replacement Therapy (NRT) Any_CV_Events Any Cardiovascular Events NRT->Any_CV_Events RR: 2.29 (Increased risk of less serious events) MACE Major Adverse Cardiovascular Events (MACE) NRT->MACE RR: 1.95 (No significant increase) Varenicline Varenicline Varenicline->Any_CV_Events RR: 1.30 (No significant increase) Varenicline->MACE RR: 1.34 (No significant increase) Bupropion Bupropion Bupropion->Any_CV_Events RR: 0.98 (No significant increase) Bupropion->MACE RR: 0.45 (Protective effect)

Caption: Relationship between smoking cessation therapies and cardiovascular outcomes.

References

Safety Operating Guide

Personal protective equipment for handling Nicanartine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling Nicanartine in a laboratory setting. Given the limited publicly available hazard data for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is essential to ensure the safety of all personnel.

Hazard Assessment

The Safety Data Sheet (SDS) for this compound indicates a lack of comprehensive hazard classification data.[1] However, it advises avoiding dust formation and contact with skin and eyes, suggesting that the compound should be handled as a potentially hazardous substance.[1] It is a solid, white to light yellow in appearance.[2]

Key Safety Considerations:

  • Primary Route of Exposure: Inhalation of dust particles and skin or eye contact.[1]

  • Handling Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid generating dust.[1][2]

Personal Protective Equipment (PPE) Selection

A multi-layered PPE approach is recommended to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications & Best Practices
Eye and Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1]
Skin Protection Chemical-impermeable glovesNitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use. Follow proper glove removal technique to avoid skin contamination.[1]
Lab coat or impervious clothingA fully buttoned lab coat is mandatory. For larger quantities or when there is a significant risk of contamination, fire/flame-resistant and impervious clothing should be worn.[1]
Respiratory Protection NIOSH-approved respiratorA full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] At a minimum, a NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a fume hood.

Experimental Protocols

Adherence to strict protocols is vital for safe handling.

3.1. Donning and Doffing PPE Workflow

The following workflow ensures that PPE is worn and removed in the correct sequence to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Emergency_Response cluster_routes cluster_actions Start Exposure Event Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Action_Skin Remove contaminated clothing. Wash with soap and plenty of water. Skin_Contact->Action_Skin Action_Eye Rinse with pure water for at least 15 minutes. Eye_Contact->Action_Eye Action_Inhalation Move to fresh air. If breathing is difficult, give oxygen. Inhalation->Action_Inhalation Action_Ingestion Rinse mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingestion Seek_Medical Seek Immediate Medical Attention Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Inhalation->Seek_Medical Action_Ingestion->Seek_Medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.